Cefalonium dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBYXGLUCGDRX-LEVQAPRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385046-35-4 | |
| Record name | Cefalonium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385046354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFALONIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMV4EAL4T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
in vitro antibacterial spectrum of "Cefalonium dihydrate" against various pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefalonium dihydrate, a first-generation cephalosporin antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document summarizes quantitative antibacterial activity, details experimental protocols for determining such activity, and visualizes the underlying mechanism of action.
Quantitative Antibacterial Spectrum of this compound
Cefalonium is a broad-spectrum cephalosporin antibiotic with bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for this compound and other relevant first-generation cephalosporins against key mastitis pathogens.
Table 1: In Vitro Activity of this compound Against Gram-Positive Mastitis Pathogens
| Pathogen | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |
| Staphylococcus aureus | European Isolates | de Jong et al., 2018 | 0.12 | 0.25 | |
| Staphylococcus aureus | 130 | Higuchi et al., 2020 | ≤ 0.5[2] | ||
| Streptococcus uberis | European Isolates | de Jong et al., 2018 | ≤0.03 | 0.06 | |
| Streptococcus dysgalactiae | European Isolates | de Jong et al., 2018 | ≤0.03 | ≤0.03 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The Epidemiological Cut-off Value (ECV) distinguishes wild-type isolates from those with acquired resistance mechanisms.
Table 2: In Vitro Activity of First-Generation Cephalosporins Against Other Mastitis Pathogens
As specific MIC data for this compound against Corynebacterium bovis, Escherichia coli, and Klebsiella spp. are limited in the reviewed literature, data for Cephalothin and Cefazolin, other first-generation cephalosporins, are presented as a proxy. This substitution is based on the similar mechanism of action and antibacterial spectrum of first-generation cephalosporins.
| Pathogen | Antibiotic | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Corynebacterium bovis | Cephalothin | 46 | Watts et al., 2000 | 0.5 | |
| Escherichia coli | Cefalotin | 3 | Li et al., 2018 | 0.5-4 (Range) | |
| Klebsiella pneumoniae | Cefazolin | Not Specified | Imai et al., 2022 | >80% susceptibility reported |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods employed are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in a suitable liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (MHB), to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The wells of a microtiter plate, containing the different concentrations of this compound and a growth control (no antibiotic), are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (usually ambient air) at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing a large number of isolates simultaneously.
Workflow for Agar Dilution:
Caption: Workflow for MIC determination using the agar dilution method.
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The plates are examined, and the MIC is recorded as the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Mechanism of Action
This compound, as a member of the cephalosporin class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved through the binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).
Signaling Pathway of Cefalonium Action:
Caption: Mechanism of action of this compound.
Detailed Explanation:
-
Targeting Penicillin-Binding Proteins (PBPs): this compound penetrates the bacterial cell wall and targets PBPs located in the cytoplasmic membrane.
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Inhibition of Transpeptidation: PBPs are crucial enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of PBPs, this compound inhibits this transpeptidation process.
-
Disruption of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking results in a weakened and defective cell wall.
-
Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and ultimately, bacterial death.
This guide provides a foundational understanding of the in vitro antibacterial properties of this compound. For further detailed information, consulting the referenced literature and CLSI documentation is recommended.
References
Physicochemical Properties of Cefalonium Dihydrate: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefalonium, a first-generation cephalosporin antibiotic, is utilized in veterinary medicine, primarily for intramammary infusions.[1] Its efficacy and stability in a formulation are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cefalonium dihydrate relevant to formulation development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar first-generation cephalosporins, such as Cephapirin and Cephalothin, to provide a comparative context for formulation scientists. This document outlines key parameters including solubility, pKa, solid-state properties, and stability, supported by detailed experimental protocols and visual representations to aid in the rational design of robust dosage forms.
Introduction
Cefalonium is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] For successful formulation development of this compound, a thorough understanding of its physicochemical properties is paramount. These properties influence critical aspects of the drug product, including dissolution rate, bioavailability, stability, and manufacturability. This guide serves as a technical resource for researchers and formulation scientists, consolidating available information and providing general experimental methodologies for the characterization of this compound.
Chemical Structure and General Properties
Cefalonium is a complex molecule with multiple functional groups that dictate its chemical behavior.
-
IUPAC Name: (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
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Molecular Formula: C₂₀H₁₈N₄O₅S₂[2]
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Molecular Weight: 458.5 g/mol [2]
The structure of Cefalonium, featuring a β-lactam ring fused to a dihydrothiazine ring, is characteristic of the cephalosporin class. The presence of ionizable groups suggests that its solubility and stability will be pH-dependent. The molecule exists as a dihydrate, indicating that water molecules are an integral part of its crystal structure.
Caption: Chemical structure of Cefalonium.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of an active pharmaceutical ingredient (API) during formulation and administration.
Solubility
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Cefalonium is reported to be a relatively insoluble suspension. Due to the lack of specific solubility data for this compound across a range of pH values, data for other first-generation cephalosporins are presented for context. The solubility of cephalosporins is generally pH-dependent due to the presence of ionizable functional groups.
| Property | This compound | Cephapirin | Cephalothin |
| Aqueous Solubility | Relatively insoluble suspension[3] | 1030 mg/L[4] | 158 mg/L[5] |
| LogP | - | -1.15[4] | -0.4[5] |
Table 1: Solubility and Partition Coefficient of Cefalonium and Related Cephalosporins.
Acid Dissociation Constant (pKa)
| Property | This compound | Cephapirin |
| pKa | Data not available | 2.15[4] |
Table 2: pKa Values of Cefalonium and a Related Cephalosporin.
Solid-State Properties
The solid-state characteristics of an API, including its crystalline form, polymorphism, and hydration state, can significantly impact its stability, dissolution, and manufacturability. Cefalonium is known to exist as a dihydrate.[6]
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties. A comprehensive polymorphic screen is essential during pre-formulation studies. While specific data on this compound polymorphs is not available, X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different crystalline forms.
The melting point is a key thermal property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the standard technique for its determination. For Cephalothin, a related first-generation cephalosporin, a melting point of 160-160.5 °C has been reported.[5]
| Property | This compound | Cephalothin |
| Melting Point (°C) | Data not available | 160 - 160.5[5] |
Table 3: Melting Point of a Related Cephalosporin.
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The level of hygroscopicity can affect the physical and chemical stability of the API and the final dosage form. While specific hygroscopicity data for this compound is not available, a study on cefazolin sodium, another cephalosporin, showed that its various solid forms (hydrates and amorphous) exhibit different hygroscopic behaviors under varying relative humidity (RH) conditions.[7]
Stability
The stability of an API is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Hydrolytic Stability
Hydrolysis is a major degradation pathway for β-lactam antibiotics. The stability of this compound should be evaluated across a range of pH values relevant to physiological conditions and potential formulation excipients.
Oxidative Stability
The susceptibility of this compound to oxidation should be assessed by exposing it to oxidative agents such as hydrogen peroxide.
Photostability
Photostability testing is crucial to determine if the drug substance is sensitive to light, which will inform packaging requirements.
Thermal Stability
The effect of temperature on the stability of this compound should be evaluated to determine appropriate storage and handling conditions. Cephapirin sodium in its dry state is reported to be stable for 18 months at room temperature.[4]
| Condition | This compound | Cephapirin Sodium |
| Thermal Stability (Solid State) | Data not available | Stable for 18 months at room temperature[4] |
Table 4: Thermal Stability of a Related Cephalosporin.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible characterization of an API. The following sections provide general methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
Caption: Shake-flask solubility workflow.
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Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
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Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
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Analysis: Analyze the concentration of Cefalonium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination (Potentiometric Titration)
References
- 1. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 2. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 4. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cephalothin | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. Hygroscopicity of cefazolin sodium: application to evaluate the crystallinity of freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Cefalonium Dihydrate Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalonium, a first-generation cephalosporin antibiotic, demonstrates a broad spectrum of activity against Gram-positive bacteria and is primarily utilized in veterinary medicine, particularly for the treatment and prevention of bovine mastitis.[1][2] As with other β-lactam antibiotics, the bactericidal activity of cefalonium is a consequence of its targeted inhibition of bacterial cell wall synthesis.[1] This technical guide provides a detailed exploration of the mechanism of action of cefalonium dihydrate against key Gram-positive pathogens, supplemented with quantitative data, comprehensive experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development purposes.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The fundamental mechanism of action of this compound involves the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a critical structural component, provides mechanical strength and protects the bacterium from osmotic lysis. Cefalonium, like other cephalosporins, covalently binds to and inactivates essential enzymes known as Penicillin-Binding Proteins (PBPs).[3] These enzymes, particularly the transpeptidases, are responsible for the cross-linking of peptidoglycan chains, a crucial step for maintaining the integrity of the cell wall.[3] By inhibiting this process, cefalonium leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.[1]
Signaling Pathway of Cefalonium Action
Caption: this compound's mechanism of action.
Quantitative Data: Antimicrobial Susceptibility
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC distribution of cefalonium against a significant number of Staphylococcus aureus isolates, a primary causative agent of bovine mastitis. Data for other relevant Gram-positive mastitis pathogens, Streptococcus uberis and Streptococcus dysgalactiae, are also included.
| Gram-Positive Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |
| Staphylococcus aureus | 130 | 0.125 | 0.25 | 0.06 - >2048 | ≤ 0.5 | [2] |
| Streptococcus uberis | Not Specified | ≤0.03 | 0.06 | Not Specified | Not Determined | [4] |
| Streptococcus dysgalactiae | Not Specified | ≤0.03 | ≤0.03 | Not Specified | Not Determined | [4] |
MIC50: Minimum inhibitory concentration for 50% of the isolates. MIC90: Minimum inhibitory concentration for 90% of the isolates. ECV: Epidemiological cut-off value, which distinguishes wild-type from non-wild-type bacterial populations.
Penicillin-Binding Proteins: The Primary Target
| Cephalosporin | S. aureus PBP1 IC50 (µg/mL) | S. aureus PBP2 IC50 (µg/mL) | S. aureus PBP3 IC50 (µg/mL) | S. aureus PBP4 IC50 (µg/mL) | Reference |
| Ceftaroline | ≤0.5 | ≤0.5 | ≤0.5 | >8 | [3][5] |
| Ceftriaxone | >8 | >8 | >8 | >8 | [3][5] |
| Cefotaxime | 4 | >8 | 2 | >8 | [3][5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted from the methodology used to determine the MIC of cefalonium against Staphylococcus aureus isolates from bovine mastitis.[2]
a. Preparation of Cefalonium Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer recommended by the supplier) at a concentration of 2048 µg/mL.
b. Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the cefalonium stock solution in sterile deionized water.
-
Add the appropriate volume of each cefalonium dilution to molten Mueller-Hinton agar to achieve final concentrations ranging from 0.031 to 2048 µg/mL.
-
Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
c. Inoculum Preparation:
-
Culture the Gram-positive bacterial isolates on a suitable non-selective agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.
-
Suspend several colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
d. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the cefalonium-containing and control agar plates.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C for 18-24 hours in ambient air.
e. Interpretation of Results:
-
The MIC is defined as the lowest concentration of cefalonium that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination by agar dilution.
Competitive Penicillin-Binding Protein (PBP) Assay
This is a generalized protocol for a competitive PBP binding assay that can be adapted to assess the affinity of cefalonium for the PBPs of Gram-positive bacteria. This protocol is based on methodologies described for other β-lactam antibiotics.[3][6]
a. Preparation of Bacterial Membranes:
-
Grow the target Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation.
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Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them using a French press, sonication, or enzymatic digestion (e.g., with lysostaphin for S. aureus).
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
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Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
b. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of unlabeled this compound for a specific time (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.
-
A control tube with no cefalonium should be included.
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Add a fixed, saturating concentration of a labeled β-lactam probe, such as radiolabeled penicillin G ([³H]benzylpenicillin) or a fluorescently labeled ampicillin (e.g., Bocillin-FL), to each tube.
-
Incubate for a further period (e.g., 15 minutes at 37°C) to allow the labeled probe to bind to any PBPs not occupied by cefalonium.
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Stop the reaction by adding a surplus of unlabeled penicillin G followed by the addition of a sample buffer.
c. SDS-PAGE and Detection:
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Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
If using a radiolabeled probe, visualize the PBPs by fluorography.
-
If using a fluorescently labeled probe, visualize the PBPs using a suitable fluorescence imager.
d. Data Analysis:
-
Quantify the intensity of the bands corresponding to the different PBPs in each lane.
-
The concentration of cefalonium that inhibits 50% of the binding of the labeled probe (IC50) can be calculated for each PBP.
Caption: Workflow for a competitive PBP binding assay.
Conclusion
This compound exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting the essential penicillin-binding proteins involved in the final stages of peptidoglycan cell wall synthesis. This leads to a compromised cell wall and subsequent lysis of the bacterium. The provided quantitative data on its minimum inhibitory concentrations against key mastitis pathogens underscores its efficacy. While specific binding affinities for cefalonium to individual PBPs require further investigation, the detailed experimental protocols provided herein offer a robust framework for such studies. A thorough understanding of the molecular interactions between cefalonium and its PBP targets is crucial for optimizing its clinical use and for the future development of novel cephalosporin-based therapies.
References
- 1. Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Advent of a Cephalosporin: A Technical Chronicle of Cefalonium's Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of cephalosporin antibiotics represent a landmark achievement in the annals of antimicrobial chemotherapy. Emerging in the post-penicillin era, this class of β-lactam antibiotics offered a broader spectrum of activity and increased resistance to bacterial β-lactamases. This technical guide delves into the historical development and discovery of Cefalonium, a notable first-generation cephalosporin. While the specific timeline for Cefalonium is intertwined with the broader history of early cephalosporin research, this document pieces together the key milestones, scientific underpinnings, and experimental data that defined its emergence as a valuable therapeutic agent, particularly in veterinary medicine.
Historical Development and Discovery
The journey to Cefalonium began not in a pharmaceutical laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall.[1][2][3] Brotzu observed that cultures of this fungus produced substances with antibacterial properties, notably against Salmonella typhi, the causative agent of typhoid fever.[2]
This initial discovery set in motion a chain of research that would ultimately lead to a new class of antibiotics. The crude fungal extracts were sent to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[4] There, researchers, including Edward Abraham and Guy Newton, isolated several antibiotic substances.[2] The most significant of these was Cephalosporin C, identified in 1953.[4] A pivotal breakthrough came with the successful elucidation of Cephalosporin C's structure in 1959, revealing its β-lactam core, 7-aminocephalosporanic acid (7-ACA).[4]
The isolation of the 7-ACA nucleus in the early 1960s was a watershed moment, as it provided the essential scaffold for the semi-synthesis of a vast array of cephalosporin derivatives.[4][5] This is where pharmaceutical companies, prominently Eli Lilly and Company, entered the scene. Eli Lilly developed a cost-effective method for producing the 7-ACA nucleus, paving the way for the creation of the first generation of cephalosporin antibiotics.[3] The first of these, cephalothin, was launched by Eli Lilly in 1964.[2][3] Cefalonium emerged from this era of intensive research and development into semi-synthetic cephalosporins, becoming a key therapeutic tool, particularly for intramammary infections in dairy cattle.[6]
Timeline of Key Events
| Year | Event | Key Researchers/Institutions |
| 1945 | Discovery of the antibiotic-producing fungus Cephalosporium acremonium.[1][2][3] | Giuseppe Brotzu |
| 1953 | Isolation of Cephalosporin C.[4] | Sir Edward Abraham and Guy Newton (University of Oxford) |
| 1959 | Elucidation of the chemical structure of Cephalosporin C.[4] | |
| Early 1960s | Development of a method to isolate the 7-aminocephalosporanic acid (7-ACA) nucleus.[4][5] | Eli Lilly and Company |
| 1964 | Launch of Cephalothin, the first commercial cephalosporin.[2][3] | Eli Lilly and Company |
| Post-1964 | Development and introduction of other first-generation cephalosporins, including Cefalonium. | Pharmaceutical Industry |
Mechanism of Action
Cefalonium, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
The process can be summarized as follows:
-
Binding to PBPs: Cefalonium's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes.
-
Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. The key function of PBPs is to cross-link the peptide chains of the peptidoglycan backbone, a process called transpeptidation. By inhibiting this process, Cefalonium prevents the formation of a stable cell wall.
-
Cell Lysis: As the bacterium grows and divides, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
Quantitative Data
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of Cefalonium has been evaluated against key mastitis pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) distribution for Staphylococcus aureus isolates from bovine mastitis.
| MIC (µg/mL) | Number of S. aureus Isolates Inhibited by Cefalonium |
| ≤0.03 | 3 |
| 0.06 | 12 |
| 0.125 | 41 |
| 0.25 | 39 |
| 0.5 | 17 |
| 1 | 7 |
| 2 | 6 |
| 4 | 2 |
| 8 | 1 |
| 16 | 1 |
| ≥32 | 1 |
| Data adapted from Harada et al., 2020.[7][8] |
Clinical Efficacy: Bacteriological Cure Rates in Buffaloes with Subclinical Mastitis
A comparative study evaluated the efficacy of intramammary Cefalonium versus Ceftiofur hydrochloride for the treatment of subclinical mastitis in buffaloes.
| Treatment Group | Number of Animals | Bacteriological Cure Rate (%) |
| Cefalonium (250 mg) | 25 | 48% |
| Ceftiofur hydrochloride (500 mg) | 25 | 88% |
| Untreated Control | 25 | - |
| Data from Kaushik et al., 2023.[9] |
Pharmacokinetics in Dairy Cows (Intramammary Administration)
Pharmacokinetic parameters of Cefalonium following intramammary administration have been studied to determine residue levels and withdrawal times.
| Parameter | Value |
| Route of Administration | Intramammary infusion (250 mg per quarter) |
| Absorption | Slow but prolonged from the udder |
| Excretion | Primarily in urine |
| Milk Residue Depletion (Primiparous Cows) | Below limit of quantitation at 96 hours post-calving |
| Milk Residue Depletion (Multiparous Cows) | Below limit of quantitation at 36 hours post-calving |
| Data from a residue depletion study.[10] Another study reported peak plasma concentrations of 0.268 µg equivalents/ml at 36 hours after administration.[6] |
Experimental Protocols
Synthesis of Cefalonium
The synthesis of Cefalonium is a semi-synthetic process starting from a cephalosporin nucleus, typically cephalothin acid. A representative method is described in Chinese patent CN104725403A.[11]
Materials:
-
Cephalothin acid
-
Methylene dichloride
-
Trimethylchlorosilane
-
Hexamethyldisilazane
-
N,N-Diethylaniline
-
Iodotrimethylsilane
-
Isonicotinamide
-
Methanol
-
Ferric chloride (FeCl₃)
-
Concentrated hydrochloric acid (6N)
-
Acetone
-
Triethylamine
Procedure:
-
Silylation (Carboxyl Protection): Dissolve cephalothin acid in methylene dichloride. Add trimethylchlorosilane and hexamethyldisilazane and reflux for approximately 10 hours. This step protects the carboxylic acid group.
-
Iodination: Cool the reaction mixture and add N,N-diethylaniline, stirring for 30 minutes. Subsequently, add iodotrimethylsilane and react at room temperature for about 3 hours.
-
Amination: Lower the temperature of the system and add isonicotinamide and additional methylene dichloride. React for approximately 3-4 hours.
-
Deprotection and Crystallization: To the resulting reaction system, add methanol, ferric chloride, concentrated hydrochloric acid, and water. Stir until all solids dissolve. Separate the aqueous phase and add acetone. Adjust the pH to 3.0 with triethylamine to induce crystallization.
-
Isolation and Purification: Filter the resulting crystals, wash with acetone, and dry under a vacuum to obtain the Cefalonium crude product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
References
- 1. Different Generations of Cephalosporin Medication [verywellhealth.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 4. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 5. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. CN104725403A - Preparation method of cefalonium - Google Patents [patents.google.com]
"Cefalonium dihydrate" CAS number and chemical structure
An In-depth Technical Guide to Cefalonium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic.[1][2] It exhibits a broad spectrum of bactericidal activity against both Gram-positive and some Gram-negative bacteria.[2] The dihydrate form is utilized in veterinary medicine, particularly in intramammary infusions for treating and preventing bovine mastitis during the dry cow period.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[3][4]
Chemical Identity and Structure
The chemical identity of Cefalonium and its dihydrate form is well-established.
Table 1: Chemical Identifiers
| Identifier | Cefalonium | This compound |
| CAS Number | 5575-21-3[1][2][5][6][7] | 1385046-35-4[5][8][9] |
| Molecular Formula | C₂₀H₁₈N₄O₅S₂[1][4][6][9] | C₂₀H₂₂N₄O₇S₂[10] |
| Molecular Weight | 458.51 g/mol [4][6][9] | 494.54 g/mol [9] |
| IUPAC Name | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1] | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate[4] |
| Synonyms | Cephalonium, Lilly 41071[1][6] | Cepravin Dry Cow Hydrate[7] |
Chemical Structure:
Cefalonium possesses the characteristic cephalosporin nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[3][4]
Table 2: Structural Representations
| Representation | Value |
| SMILES | c1cc(CC(=O)N[C@@H]2C(=O)N3C(=C(C[n+]4ccc(cc4)C(=O)N)CS[C@]23[H])C(=O)[O-])sc1.O.O[9] |
| InChI Key | MJKBYXGLUCGDRX-LEVQAPRMSA-N[9] |
| InChI | InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1[9] |
Mechanism of Action
As a member of the β-lactam class of antibiotics, cefalonium exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][4] The structural integrity of bacteria depends on peptidoglycan, a polymer of alternating amino sugars cross-linked by peptide chains.[3] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[3]
Cefalonium and other cephalosporins covalently bind to the active site of these PBPs, inhibiting their enzymatic activity.[3] This inhibition prevents the formation of a stable peptidoglycan layer, leading to the formation of osmotically unstable bacterial forms that eventually lyse, resulting in cell death.[3]
Caption: Mechanism of action of Cefalonium.
Quantitative Data
Table 3: Physicochemical and Microbiological Data
| Property | Value | Notes |
| Solubility in DMSO | 25 mg/mL[6] | For Cefalonium (free base). |
| Solubility in DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL[6] | For Cefalonium (free base). |
| MIC₉₀ vs. S. aureus | 2 µg/mL[6] | Against pooled isolates from milk of cows with subclinical mastitis. |
| Purity | >98%[6][7] |
Table 4: Pharmacokinetic Data
| Species | Dose | Route | Peak Serum Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) |
| Dog | 10 mg/kg bw | Gavage | <0.03 to 0.33 µg/mL | 2 hours[2] |
| Dog | 50 mg/kg bw | Gavage | 0.38 to 0.57 µg/mL | 2 hours[2] |
| Dog | 100 mg/kg bw | Gavage | 0.30 to 1.76 µg/mL | 4 hours[2] |
| Dog | 1000 mg/kg bw | Gavage | 1.63 to 2.86 µg/mL | 8 hours[2] |
| Cow (dry) | 250 mg/quarter | Intramammary | 0.21 to 0.42 µg/mL | 8 hours[2] |
| Cow (dry) | 250 mg/quarter (radiolabelled) | Intramammary | 0.268 µg equivalents/mL | 36 hours[2] |
Experimental Protocols
Determination of Cefalonium Residue in Milk by HPLC-MS/MS
This protocol details a validated method for the quantification of cefalonium in bovine milk.[11][12][13][14]
A. Sample Preparation
-
Accurately measure 1 g (or 5 g) of a milk sample into a centrifuge tube.[11][12]
-
Vortex and shake the mixture, then centrifuge to separate the supernatant.[12]
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen at approximately 37-40°C.[11][12][13]
-
Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (e.g., 3:7 v/v).[11][13]
-
Further purification may be performed using solid-phase extraction (e.g., HLB column).[12]
-
Filter the final solution through a 0.22 µm membrane before analysis.[12]
B. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., Phenomenex Luna C18, 150 mm x 2.1 mm, 3.5 µm).[12]
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[11][12][13]
-
Flow Rate: 0.25 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Injection Volume: 5.0 µL.[12]
C. Mass Spectrometry Conditions
-
System: Tandem Mass Spectrometer (MS/MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Quantitative Transition: m/z 459.4 → 337.3.[12]
D. Quantification
-
A matrix-matched calibration curve is used for quantification.[11]
-
The method demonstrates good linearity in the concentration range of 2-200 µg/L (r > 0.99).[11]
Caption: Experimental workflow for Cefalonium analysis in milk.
Conclusion
This compound is a first-generation cephalosporin with a well-defined chemical structure and a clear mechanism of action involving the inhibition of bacterial cell wall synthesis. The quantitative data available highlight its potency against key mastitis pathogens and provide insights into its pharmacokinetic profile. The detailed analytical protocol for its detection in milk demonstrates a robust and sensitive method for residue monitoring, which is crucial for its application in veterinary medicine. This guide provides core technical information essential for researchers and professionals working with this antibiotic.
References
- 1. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 4. vetlexicon.com [vetlexicon.com]
- 5. This compound(5575-21-3 free base) | TargetMol [targetmol.com]
- 6. Cefalonium | CAS 5575-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. BioOrganics [bioorganics.biz]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | C20H22N4O7S2 | CID 57519749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
understanding the pharmacodynamics of "Cefalonium dihydrate" in vitro
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Cefalonium Dihydrate
This guide provides a detailed examination of the in vitro pharmacodynamics of this compound, a first-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, antibacterial spectrum, quantitative susceptibility data, and the experimental protocols used for its evaluation.
Cefalonium is a broad-spectrum cephalosporin antibiotic that exerts bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] As a member of the β-lactam class of antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis.[2][3]
The bacterial cell wall's structural integrity is maintained by peptidoglycan, a polymer consisting of glycan chains cross-linked by peptide chains.[1] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[4] Cefalonium's structure mimics the terminal portion of the peptidoglycan strands, allowing it to bind to the active site of PBPs.[4][5] This binding inactivates the enzyme, preventing the necessary cross-linking of the peptidoglycan layer.[2][5] The resulting inhibition of cell wall synthesis leads to a structurally weakened and unstable bacterium, which ultimately undergoes lysis, especially during reproduction, resulting in cell death.[1][2] This mechanism makes cefalonium a bactericidal agent.[2]
References
Initial Screening of Cefalonium Dihydrate Against Emerging Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefalonium, a first-generation cephalosporin, has a history of use in veterinary medicine. With the escalating threat of antimicrobial resistance, re-evaluating existing antibiotics against contemporary and emerging bacterial strains is a critical endeavor. This technical guide provides an in-depth overview of the initial in vitro screening of Cefalonium dihydrate against a panel of clinically relevant and emerging bacterial pathogens. It summarizes available quantitative susceptibility data, details standardized experimental protocols for antimicrobial susceptibility testing, and explores the known and potential interactions of Cefalonium with bacterial signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.
Introduction
Cefalonium is a semi-synthetic, first-generation cephalosporin antibiotic.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][3] Historically, Cefalonium has been utilized in veterinary medicine, particularly for the treatment of intramammary infections in dairy cattle.[4][5][6] Its spectrum of activity is known to include several Gram-positive and some Gram-negative bacteria.[2][7]
The rise of multidrug-resistant (MDR) organisms, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a thorough investigation of all available antimicrobial agents.[8] This guide focuses on the initial in vitro assessment of this compound against such emerging threats.
Quantitative Susceptibility Data
The in vitro activity of this compound has been determined against various bacterial isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.
Table 1: In Vitro Susceptibility of Cefalonium against Mastitis Pathogens (2014-2016) [9]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 246 | ≤0.03 - ≥64 | 0.25 |
| Streptococcus agalactiae | 44 | ≤0.03 - 0.06 | ≤0.03 |
| Streptococcus dysgalactiae | 135 | ≤0.03 - ≥64 | ≤0.03 |
Table 2: Epidemiological Cut-off Value (ECV) for Cefalonium
| Organism | ECV (µg/mL) |
| Staphylococcus aureus | ≤0.5 |
Note: The ECV represents the highest MIC for wild-type organisms and is used to distinguish between isolates with and without acquired resistance mechanisms.
Experimental Protocols
The following protocols are based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the initial screening of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefalonium Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the Cefalonium solution in the wells of a 96-well microtiter plate containing CAMHB.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Cefalonium that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile test tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Preparation of Test Tubes: Prepare test tubes containing CAMHB with Cefalonium at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB with a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) at each time point for each Cefalonium concentration and the growth control. Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]
Signaling Pathways and Mechanism of Action
Primary Mechanism: Inhibition of Cell Wall Synthesis
The primary molecular target of Cefalonium, like all β-lactam antibiotics, is the bacterial cell wall. Specifically, it inhibits the penicillin-binding proteins (PBPs) that are essential for the final transpeptidation step in peptidoglycan synthesis.[3][] This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.[3]
Potential for Modulation of Other Signaling Pathways
While the direct inhibition of cell wall synthesis is the primary bactericidal mechanism, there is growing evidence that β-lactam antibiotics can modulate other bacterial signaling pathways, particularly at sub-inhibitory concentrations.
Quorum Sensing: Some studies have shown that certain β-lactams can interfere with quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa.[1][14][15] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation.[16] By potentially disrupting QS signaling, Cefalonium could, in theory, attenuate bacterial pathogenicity independent of its direct killing effect. Further research is required to investigate this specific interaction for Cefalonium.
Two-Component Systems: Bacteria utilize two-component regulatory systems (TCS) to sense and respond to environmental stresses, including cell wall damage.[17][18] When the cell wall is damaged by antibiotics like Cefalonium, specific TCSs can be activated, leading to a compensatory response, which may contribute to antibiotic tolerance.[19] Understanding how Cefalonium might trigger these signaling cascades could provide insights into mechanisms of resistance and potential combination therapy strategies.
Experimental Workflow for Initial Screening
The following diagram outlines a logical workflow for the initial in vitro screening of this compound against a panel of emerging bacterial strains.
Conclusion
The available data indicates that this compound demonstrates significant in vitro activity against key Gram-positive mastitis pathogens. While its spectrum is suggested to include some Gram-negative organisms, a clear lack of quantitative data against emerging and multidrug-resistant strains, particularly the ESKAPE pathogens, is evident. The standardized protocols provided in this guide offer a framework for conducting rigorous initial screening to fill these knowledge gaps. Furthermore, exploring the potential modulatory effects of Cefalonium on bacterial signaling pathways beyond cell wall synthesis could unveil novel therapeutic strategies. Comprehensive in vitro screening is a crucial first step in determining whether this compound warrants further investigation as a potential agent in the fight against antimicrobial resistance.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. mpi.govt.nz [mpi.govt.nz]
- 5. researchgate.net [researchgate.net]
- 6. The comparative efficacy of two long-acting dry-cow cephalonium products in curing and preventing intramammary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyperdrug.co.uk [hyperdrug.co.uk]
- 8. Antibacterials Info Page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. Clinical particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 11. farmacy.co.uk [farmacy.co.uk]
- 12. actascientific.com [actascientific.com]
- 14. Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Validated Analytical Method for Cefalonium Dihydrate in Bovine Tissues
Introduction
Cefalonium dihydrate is a first-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is utilized in veterinary medicine, particularly for intramammary infusion in dry cows to treat and prevent sub-clinical infections.[2][3][4] Monitoring its residue levels in bovine tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs).
This document provides a detailed protocol for a validated analytical method for the determination of this compound in bovine tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly sensitive and specific, making it suitable for routine monitoring and residue depletion studies.
Logical Relationship of Cefalonium Application and Residue Analysis
Caption: Logical flow from veterinary use of Cefalonium to the necessity of analytical methods for food safety.
Experimental Protocols
This section details the complete methodology for the analysis of this compound in bovine tissues.
Sample Preparation and Extraction
The following protocol is a general procedure for bovine tissues such as muscle, kidney, and liver. It is based on methods developed for similar matrices and may require minor modifications and validation for each specific tissue type.[5][6][7]
Materials:
-
Homogenized bovine tissue (muscle, kidney, or liver)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
n-Hexane, HPLC grade
-
Sodium dihydrogen phosphate buffer
-
Sodium hydroxide solution
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)
Procedure:
-
Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) to the tube.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
For defatting (especially for fatty tissues), add 10 mL of n-hexane, shake for 1 minute, and discard the n-hexane layer.[8]
-
Evaporate the acetonitrile from the extract using a rotary evaporator or a nitrogen evaporator at 40°C.[3][8]
-
Reconstitute the remaining aqueous extract with 20 mL of sodium dihydrogen phosphate buffer and adjust the pH to 8.5 with sodium hydroxide solution.[3][8]
-
Condition an SPE cartridge by passing through methanol followed by deionized water.
-
Load the pH-adjusted extract onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.[1][8]
-
Reconstitute the residue in a suitable volume (e.g., 1-2 mL) of the initial mobile phase.[1][8]
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[1][8]
Experimental Workflow
Caption: Step-by-step workflow for the extraction and analysis of Cefalonium from bovine tissues.
LC-MS/MS Analysis
The following are typical instrumental parameters for the analysis of Cefalonium.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 mm x 2.0 mm, 5 µm).[1][3]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Cefalonium from matrix interferences.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.[6][9]
-
Ionization Mode: Positive ion scan.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5][9][10]
-
Ion Spray Voltage: 4 kV.[9]
-
Gas 1 (GS1) Pressure: 55 psi.[9]
-
Curtain Gas (CUR) Pressure: 15 psi.[9]
-
Gas 2 (GS2) Pressure: 35 psi.[9]
-
Temperature (TEM): 600°C.[9]
-
MRM Transition: m/z 459.4 → 337.3 (Quantitative ion).[9]
Data Presentation
The following tables summarize the quantitative data for the analytical method, primarily derived from studies on bovine milk, which can serve as a benchmark for validation in other tissues.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2 - 200 µg/kg | [1][8][9] |
| Correlation Coefficient (r) | > 0.99 | [5][10] |
| Limit of Detection (LOD) | 0.5 µg/kg | [1][8][9][10] |
| Limit of Quantification (LOQ) | 2.0 µg/kg | [1][8][9][10] |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/kg) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| 2 (LOQ) | 78.5 - 86.2 | 1.5 - 6.2 | 2.9 - 5.6 | [5][10] |
| 20 (MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |
| 40 (2x MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |
| 200 (10x MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |
MRL (Maximum Residue Limit) for Cefalonium in bovine milk is 20 µg/kg. RSD (Relative Standard Deviation)
Table 3: Cefalonium Residue Levels in Bovine Tissues
This table presents reported residue concentrations in various bovine tissues following intramammary administration of radiolabelled Cefalonium, providing an indication of expected levels.
| Tissue | Time Post-administration | Mean Total Residue (µg equivalents/kg) | Reference |
| Kidney | 36 hours | 673 | [2] |
| Liver | 36 hours | 60 | [2] |
| Fat | 36 hours | 15 | [2] |
| Muscle | 36 hours | 9 | [2] |
| Kidney | 18 days | 265 | [2] |
| Liver | 18 days | 43 | [2] |
| Muscle | 18 days | < 13 | [2] |
| Fat | 18 days | < 23 | [2] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in bovine tissues. The detailed protocol for sample preparation and instrumental analysis, along with the presented validation data, offers a solid foundation for researchers, scientists, and drug development professionals. While the comprehensive validation data is primarily available for bovine milk, the methodology is adaptable for other tissues such as muscle, kidney, and liver, with the understanding that tissue-specific validation is required to ensure accuracy and precision. This application note serves as a comprehensive guide for the implementation of this analytical method in a laboratory setting.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.caass.org.cn [journals.caass.org.cn]
- 9. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
- 10. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cefalonium Dihydrate in In Vitro Mastitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine mastitis remains one of the most prevalent and costly diseases affecting the dairy industry worldwide. The development of effective therapeutic strategies relies on robust preclinical evaluation of antimicrobial agents. In vitro mastitis models, utilizing bovine mammary epithelial cells (BMECs), offer a powerful platform to investigate the pathophysiology of the disease and to screen potential drug candidates in a controlled environment. Cefalonium, a first-generation cephalosporin antibiotic, has a long history of use in veterinary medicine, particularly in dry cow therapy, for the treatment and prevention of intramammary infections. This document provides detailed application notes and protocols for the use of Cefalonium dihydrate in in vitro mastitis models, intended to guide researchers in the evaluation of its efficacy and mechanism of action.
Quantitative Data Summary
The in vitro efficacy of Cefalonium has been evaluated against key mastitis-causing pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from published studies. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: MIC of Cefalonium against Staphylococcus aureus
| Isolate Source | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-Off (ECV) (µg/mL) |
| European Isolates | Not Specified | 0.12 | 0.25 | Not Specified |
| Bovine Mastitis | 130 | 0.125 (mode) | Not Specified | ≤0.5[1] |
Table 2: MIC of Cefalonium against Streptococcus spp.
| Pathogen | Isolate Source | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus uberis | European Isolates | Not Specified | ≤0.03 | 0.06 |
| Streptococcus uberis | French Isolates | Not Specified | 0.03 | 0.06 |
| Streptococcus dysgalactiae | European Isolates | Not Specified | ≤0.03 | ≤0.03 |
Experimental Protocols
Protocol 1: In Vitro Antibacterial Activity of this compound
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against mastitis pathogens using the broth microdilution method.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus, Strep. uberis, Strep. dysgalactiae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial isolates on appropriate agar plates overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of this compound solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
-
Protocol 2: Evaluation of this compound in an In Vitro Mastitis Model using Bovine Mammary Epithelial Cells (BMECs)
This protocol describes a method to assess the anti-inflammatory and protective effects of this compound in a BMEC model of mastitis induced by lipopolysaccharide (LPS) or live bacteria. The MAC-T cell line is a commonly used and suitable model for BMECs.
Materials:
-
Bovine Mammary Epithelial Cells (e.g., MAC-T cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture)
-
This compound solution (prepared as in Protocol 1 and filter-sterilized)
-
Lipopolysaccharide (LPS) from E. coli or a relevant mastitis pathogen
-
Mastitis-causing bacteria (e.g., S. aureus)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting equipment
-
24-well cell culture plates
-
ELISA kits for bovine TNF-α, IL-1β, IL-6, and IL-8
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
RNA extraction and qRT-PCR reagents (optional)
Procedure:
-
Cell Culture and Seeding:
-
Culture MAC-T cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
-
Experimental Treatments:
-
LPS Challenge Model:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, add LPS (e.g., 1-10 µg/mL) to the wells (with this compound still present).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Bacterial Infection Model:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a suspension of the chosen mastitis pathogen (e.g., S. aureus) at a specific multiplicity of infection (MOI).
-
After an initial infection period (e.g., 1-2 hours), remove the bacterial suspension, wash the cells with PBS, and add fresh medium containing this compound and a low concentration of gentamicin to kill extracellular bacteria.
-
Include control groups: uninfected cells, infected cells without this compound treatment.
-
-
-
Incubation and Sample Collection:
-
Incubate the treated cells for a designated time course (e.g., 6, 12, 24 hours).
-
At each time point, collect the cell culture supernatants for cytokine analysis.
-
The cell monolayers can be used for cell viability assays or RNA extraction.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the effect of the treatments on cell viability using an appropriate assay (e.g., MTT assay for metabolic activity or LDH assay for cytotoxicity).
-
Gene Expression Analysis (Optional): Extract total RNA from the cell monolayers and perform qRT-PCR to analyze the expression of genes encoding pro-inflammatory cytokines and other relevant markers.
-
Visualizations
Signaling Pathway
Caption: LPS-induced inflammatory signaling and Cefalonium's mechanism of action.
Experimental Workflow
Caption: Workflow for evaluating Cefalonium in an in vitro mastitis model.
References
Application Notes and Protocols: Cefalonium Dihydrate Intramammary Formulation for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Cefalonium dihydrate, a first-generation semi-synthetic cephalosporin antibiotic. The information is intended to guide research and development of intramammary formulations for treating and preventing bovine mastitis.
Physicochemical Properties
This compound is a broad-spectrum cephalosporin.[1] Its fundamental properties are crucial for formulation development and analytical method design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O₇S₂ | [2] |
| Molecular Weight | 458.5 g/mol | [3][4] |
| Appearance | White to cream-coloured suspension | [5] |
| Solubility | Soluble in DMSO (~25 mg/ml); Sparingly soluble in aqueous buffers. | [6] |
| Storage Temperature | 2-8°C; Do not store above 25°C. | [7][8] |
Mechanism of Action
Cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][9] This inhibition leads to the formation of unstable bacterial cells that eventually lyse.[1][10] Cefalonium is generally not susceptible to β-lactamase enzymes, which are a common resistance mechanism against other β-lactam antibiotics like penicillin.[1][9]
Caption: Cefalonium's bactericidal mechanism of action.
Application Notes
Cefalonium is a broad-spectrum antibiotic with demonstrated activity against a majority of the Gram-positive and Gram-negative organisms associated with bovine mastitis.[1][10] Its activity is not impaired by the presence of milk.[9]
| Pathogen | MIC Value (μg/mL) | Notes | Reference |
| Staphylococcus aureus | MIC₉₀ = 2 | Pooled isolates from subclinical bovine mastitis. | [6] |
| Staphylococcus aureus | Susceptible | - | [7][11] |
| Streptococcus agalactiae | Susceptible | - | [7] |
| Streptococcus dysgalactiae | Susceptible | - | [7][11] |
| Streptococcus uberis | Susceptible | - | [7][11] |
| Escherichia coli | Susceptible | - | [7][11] |
| Klebsiella spp. | Susceptible | - | [7][11] |
| Trueperella (Arcanobacterium) pyogenes | Susceptible | - | [7][11] |
| Corynebacterium bovis | Susceptible | - | [11] |
The intramammary formulation is designed for long-acting, persistent antibiotic levels within the dry udder.[9]
| Parameter | Observation | Reference |
| Absorption | Slow but extensive absorption from the udder. | [1][7] |
| Distribution | Mean blood concentration remains fairly constant for approximately 10 days post-dosing. | [1][7] |
| Metabolism | Not extensively detailed; studies focus on parent drug residue. | [5] |
| Excretion | Primarily excreted in the urine (7-13% of dose in first 3 days). Faecal excretion is minimal (<1%). | [1][7] |
| Persistence | Effective levels are maintained in most quarters for up to 10 weeks post-infusion. | [1][9] |
Efficacy is typically measured by the bacteriological cure rate, defined as the elimination of the infecting pathogen from the mammary quarter post-treatment.
| Study Type | Efficacy Finding | Notes | Reference |
| Dry Cow Therapy Review | Cure rates >90% for existing intramammary infections with major pathogens. | Review of multiple studies. | [12] |
| Comparative Study | 48% bacterial cure rate in buffaloes with subclinical mastitis. | Compared to 88% for Ceftiofur hydrochloride in the same study. | [13] |
Note: The variability in reported cure rates highlights the importance of controlled, well-designed experimental studies that account for factors such as causative pathogen, infection severity, and host immune status.
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of Cefalonium against mastitis pathogens, following general susceptibility testing standards.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Culture the bacterial pathogens (e.g., S. aureus, E. coli) from frozen stocks onto an appropriate agar medium and incubate overnight.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
-
Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefalonium stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation & Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Cefalonium that completely inhibits visible growth of the organism.
-
This protocol is adapted from a published residue depletion study.[14][15] It provides a robust method for quantifying Cefalonium concentrations in bovine milk samples.
Workflow:
Caption: Workflow for Cefalonium quantification in milk.
Methodology:
-
Extraction:
-
Accurately weigh 5g of milk into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 r/min for 10 minutes.
-
Transfer the supernatant to a new tube. Add 15 mL of 75% acetonitrile to the pellet, repeat the vortex and centrifugation, and combine the supernatants.
-
Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant, shake for 1 minute, and discard the n-hexane (upper) layer.
-
Remove the acetonitrile by rotary evaporation at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Add 20 mL of sodium dihydrogen phosphate buffer to the remaining aqueous sample and adjust the pH to 8.5.
-
Condition an HLB SPE column. Pass the sample through the column.
-
Wash the column with 2 mL of water.
-
Elute the Cefalonium with 2 mL of acetonitrile.
-
-
Analysis:
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of water, vortex, and filter through a 0.22 µm membrane.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an ESI source in positive ion scan mode, monitoring for the appropriate mass transition (e.g., m/z 459.4 → 337.3).[14]
-
Quantify against a standard curve prepared in a blank milk matrix. The reported linear range is 2-200 µg/kg.[10][14]
-
This protocol provides a general framework for an experimental efficacy study, based on EMA guidelines.[16] It is designed to assess the ability of a Cefalonium intramammary formulation to cure existing subclinical mastitis and prevent new infections during the dry period.
Workflow:
Caption: Workflow for a dry cow therapy efficacy trial.
Methodology:
-
Animal Selection (Pre-Treatment):
-
Select dairy cows at the end of their lactation period.
-
Identify cows with subclinical mastitis based on elevated Somatic Cell Count (SCC > 200,000 cells/mL) in at least one quarter.[16]
-
Collect duplicate milk samples aseptically from all quarters, 1-3 days apart, for bacteriological culture to identify the causative pathogen(s).[16]
-
Enroll cows with confirmed intramammary infections caused by pathogens susceptible to Cefalonium.
-
-
Treatment and Dry Period:
-
Randomly assign eligible cows to a treatment group (250 mg Cefalonium per quarter) or a negative/positive control group.[10]
-
Immediately after the final milking of lactation, thoroughly clean and disinfect the teat end.
-
Infuse the entire content of one syringe into the teat canal of each quarter.[11]
-
House and manage all cows under the same conditions throughout the dry period.
-
-
Evaluation (Post-Calving):
-
Aseptically collect milk samples from all quarters for bacteriological analysis at two time points post-calving:
-
Primary Endpoint (Bacteriological Cure): A quarter is considered cured if the pathogen identified pre-treatment is absent in both post-treatment samples.[17]
-
Secondary Endpoint (New Infection Rate): Calculate the rate of new intramammary infections by identifying pathogens in post-calving samples that were not present before the dry period.
-
References
- 1. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 2. This compound | C20H22N4O7S2 | CID 57519749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cepravin dry cow (TN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Cefalonium|lookchem [lookchem.com]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
- 11. msd-animal-health.co.in [msd-animal-health.co.in]
- 12. animalhealthreview.co.nz [animalhealthreview.co.nz]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. journals.caass.org.cn [journals.caass.org.cn]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Factors affecting cure when treating bovine clinical mastitis with cephalosporin-based intramammary preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Cefalonium Dihydrate from Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Cefalonium dihydrate from complex biological matrices. The methodologies outlined are primarily based on validated techniques for bovine milk and can be adapted for other biological fluids and tissues with appropriate optimization.
Introduction
Cefalonium, a first-generation semi-synthetic cephalosporin antibiotic, is utilized in veterinary medicine, particularly for intramammary infusions in dry cows to treat and prevent sub-clinical infections.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][3] Accurate quantification of this compound residues in biological matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.
The primary challenge in analyzing this compound lies in its effective extraction from complex biological samples, which contain proteins, fats, and other interfering substances. The most common and effective extraction strategies involve an initial protein precipitation step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. Subsequent analysis is typically performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][5]
Quantitative Data Summary
The following tables summarize the quantitative performance data from validated methods for the extraction and determination of Cefalonium in bovine milk.
Table 1: Method Performance Characteristics for Cefalonium Determination in Milk
| Parameter | Value | Reference |
| Linearity Range | 2 - 200 µg/kg | [6][7] |
| Correlation Coefficient (r) | > 0.991 | [6][7] |
| Limit of Detection (LOD) | 0.5 µg/kg | [4][5][7] |
| Limit of Quantification (LOQ) | 2 µg/kg | [4][5][7] |
Table 2: Recovery and Precision Data for Cefalonium Extraction from Milk
| Spiked Concentration | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| 2 µg/kg (LOQ) | 78.5 - 82.21 | 1.5 - 10.41 | 2.9 - 8.97 | [4][5][7] |
| 10 µg/kg (1/2 MRL) | 86.2 | 6.2 | 5.6 | [4][5] |
| 20 µg/kg (MRL) | 82.8 - 89.08 | 1.85 - 2.5 | 3.41 - 4.2 | [4][5][6][7] |
| 40 µg/kg (2MRL) | 84.5 | 3.1 | 4.8 | [4][5][6] |
| 200 µg/kg | 85.67 | 3.82 | 5.61 | [6][7] |
MRL: Maximum Residue Level RSD: Relative Standard Deviation
Experimental Protocols
The following are detailed protocols for the extraction of this compound from biological matrices. Protocol 1 describes a method using protein precipitation followed by a simple cleanup, while Protocol 2 details a more comprehensive procedure involving protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Protein Precipitation Method for Milk Samples
This protocol is a rapid and straightforward method suitable for the routine analysis of Cefalonium in milk.
Materials:
-
Milk sample
-
Acetonitrile (ACN)
-
Methanol
-
0.1% Formic acid in water
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
Procedure:
-
Pipette 1 g of milk into a centrifuge tube.[4]
-
Vortex the mixture vigorously for 2 minutes to precipitate the proteins.[3][6][8]
-
Centrifuge the sample at 10,000 r/min for 10 minutes.[3][6][8]
-
Carefully transfer the supernatant to a clean test tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 37°C.[4][5]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of methanol-0.1% formic acid in water (3:7, v/v).[4][5]
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for analysis by HPLC-MS/MS.
Protocol 2: Combined Protein Precipitation, LLE, and SPE for High Purity Extraction from Milk
This protocol provides a more rigorous cleanup, resulting in a cleaner extract and is recommended for methods requiring higher sensitivity.
Materials:
-
Milk sample
-
Acetonitrile (ACN)
-
75% Acetonitrile in water
-
Acetonitrile-saturated n-hexane
-
Sodium dihydrogen phosphate buffer solution
-
Sodium hydroxide solution
-
HLB Solid-Phase Extraction (SPE) cartridges
-
0.22 µm microporous membrane filter
-
Rotary evaporator
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
Procedure:
-
Protein Precipitation and Initial Extraction:
-
Accurately weigh 5 g of thawed milk sample into a 50 mL centrifuge tube.[3][6][8]
-
Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 r/min for 10 minutes.[3][6][8]
-
Collect the supernatant.
-
Re-extract the pellet with 15 mL of 75% acetonitrile aqueous solution, vortex, and centrifuge as before.[3][6][8]
-
-
Liquid-Liquid Extraction (Defatting Step):
-
Solid-Phase Extraction (SPE):
-
Final Sample Preparation:
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Protocol 1: Protein Precipitation Method.
Caption: Workflow for Protocol 2: Combined Extraction Method.
Adaptation to Other Biological Matrices
The principles of the described protocols can be extended to other complex biological matrices such as plasma, serum, urine, or tissue homogenates. Key considerations for adaptation include:
-
Sample Pre-treatment: Tissue samples will require homogenization in a suitable buffer prior to extraction.
-
Protein Content: Matrices with high protein content, such as plasma or serum, will necessitate an efficient protein precipitation step. The ratio of the precipitating solvent (e.g., acetonitrile) to the sample may need to be optimized.
-
Lipid Content: For matrices with high lipid content, such as certain tissues, the liquid-liquid extraction step with a non-polar solvent like n-hexane is crucial for defatting the sample.
-
Analyte Concentration: The initial sample volume may need to be adjusted based on the expected concentration of this compound to ensure the final concentration is within the linear range of the analytical method.
-
Method Validation: Any adapted method must be thoroughly validated for the specific biological matrix to determine its accuracy, precision, recovery, and limits of detection and quantification.
By following these guidelines and protocols, researchers can effectively extract and quantify this compound from various complex biological matrices, enabling reliable and accurate analytical results.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. journals.caass.org.cn [journals.caass.org.cn]
- 8. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
Preparation of Cefalonium Dihydrate Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefalonium is a first-generation cephalosporin antibiotic belonging to the beta-lactam class.[1][2] It is primarily used in veterinary medicine to treat and prevent bovine mastitis.[1][3] The dihydrate form is often utilized in pharmaceutical preparations. For researchers investigating its antibacterial properties, potential applications in drug development, or its effects on various cell types, the accurate and reproducible preparation of stock solutions for in vitro assays is a critical first step.
This document provides detailed application notes and protocols for the preparation of Cefalonium dihydrate stock solutions and their use in common in vitro assays, including antimicrobial susceptibility testing and a general cytotoxicity assessment.
Physicochemical Properties and Solubility
This compound is a solid, and its solubility is a key factor in the preparation of stock solutions. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4]
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | Approximately 25 mg/mL | [4] |
| 50 mg/mL (sonication may be required) | [5] | |
| Solubility in Aqueous Buffers | Sparingly soluble | [4] |
| Solubility in 1:10 DMSO:PBS (pH 7.2) | Approximately 0.09 mg/mL | [4] |
| Solid Form Stability | ≥ 4 years at -20°C | [4] |
| DMSO Stock Solution Stability | 6 months at -80°C | [1] |
| 1 month at -20°C | [1] | |
| Aqueous Solution Stability | Not recommended for storage more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 25 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes with sterile, filtered tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing: Tare a sterile conical-bottom tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the powder.
-
Solubilization: Add the required volume of anhydrous DMSO to the tube containing the this compound powder. For a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Sterilization (Optional): If required for the downstream application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions in aqueous buffers or cell culture media for immediate use.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile polypropylene tubes
-
Sterile, disposable serological pipettes or micropipettes with sterile, filtered tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in the aqueous buffer. Note: To avoid precipitation and minimize solvent toxicity, the final concentration of DMSO in the working solution should typically be kept below 1%, and ideally below 0.1%.
-
Dilution: In a sterile tube, add the required volume of the aqueous buffer first. Then, while gently vortexing or swirling the buffer, add the calculated volume of the this compound DMSO stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of Cefalonium for more than one day.[4]
Application in In Vitro Assays
Antimicrobial Susceptibility Testing
The primary in vitro application of Cefalonium is to determine its efficacy against various bacterial strains. Standard methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays.
Mechanism of Action: As a beta-lactam antibiotic, Cefalonium inhibits the synthesis of the bacterial cell wall. Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[3][6] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3][6]
Caption: Cefalonium's mechanism of action on bacterial cell walls.
Protocol 3: Broth Microdilution for MIC Determination
This protocol is a general guideline and should be adapted based on the specific bacterial species and recommendations from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound working solutions
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Multichannel micropipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of sterile growth medium to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the highest concentration Cefalonium working solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This will result in 50 µL of varying Cefalonium concentrations in each well.
-
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the Cefalonium concentration by half.
-
Controls: Include a positive control (bacteria in medium without Cefalonium) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefalonium that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Cytotoxicity Assay in Mammalian Cells (MTT Assay)
To assess the potential toxicity of this compound to mammalian cells, a metabolic activity assay such as the MTT assay can be performed. This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel micropipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (prepared as per Protocol 2). Include a vehicle control (medium with the same final concentration of DMSO as the highest Cefalonium concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of color produced is proportional to the number of viable cells.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and application of this compound stock solutions in various in vitro assays. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data for research and development purposes. It is crucial to consider the limited stability of aqueous Cefalonium solutions and to prepare them fresh for each experiment. For antimicrobial susceptibility testing, it is recommended to follow the specific guidelines provided by regulatory bodies such as CLSI for the bacterial species under investigation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. ihma.com [ihma.com]
- 5. asm.org [asm.org]
- 6. Kirby-Bauer disc approximation to detect inducible third-generation cephalosporin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Cefalonium Dihydrate and its Potential Metabolites
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefalonium dihydrate and the separation of its potential metabolites or degradation products. Cefalonium is a first-generation cephalosporin antibiotic used in veterinary medicine. Monitoring its presence and that of its metabolites is crucial for ensuring food safety and therapeutic efficacy. This method is suitable for quality control, stability studies, and pharmacokinetic analysis in various biological matrices.
Introduction
Cefalonium is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It is primarily used in veterinary medicine for the treatment of intramammary infections in dairy cattle. The presence of drug residues and their metabolites in food products of animal origin is a significant concern for human health. Therefore, a reliable and robust analytical method is essential for the separation and quantification of Cefalonium and its metabolites. This application note provides a detailed protocol for a stability-indicating HPLC method, which can separate the intact drug from its potential degradation products formed under stress conditions, often mimicking metabolic pathways.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
LC-MS/MS system for peak identification and confirmation (optional but recommended for metabolite identification).
Chromatographic Conditions
A gradient elution is proposed to ensure the separation of Cefalonium from its more polar metabolites.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Milk)
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the HPLC system.
Forced Degradation Studies Protocol
To generate potential metabolites and demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Hydrolysis: To 1 mL of a 100 µg/mL Cefalonium solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of a 100 µg/mL Cefalonium solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of a 100 µg/mL Cefalonium solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL Cefalonium solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the proposed HPLC method to check for the separation of the parent peak from any degradation product peaks.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between Cefalonium and the closest eluting peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and HPLC analysis of Cefalonium.
Method Development Logic
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion
The proposed RP-HPLC method is simple, specific, and stability-indicating for the determination of this compound and its potential metabolites or degradation products. The method is suitable for routine quality control analysis and can be adapted for the analysis of Cefalonium in various biological matrices with appropriate sample preparation. The validation of this method in accordance with ICH guidelines will ensure its reliability and robustness for its intended applications.
Troubleshooting & Optimization
troubleshooting poor peak shape in "Cefalonium dihydrate" HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Cefalonium dihydrate.
Troubleshooting Guides
This section addresses specific poor peak shape problems in a question-and-answer format.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. For this compound, a basic compound, this can often be attributed to secondary interactions with the stationary phase. Here are the potential causes and solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes like this compound, causing tailing.[1][2]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[2][3]
-
Use an End-capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1][4]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[4][5]
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][4]
-
Column Degradation: The column may be contaminated or have lost its efficiency over time.[3]
-
Solution:
-
Flush the Column: Wash the column with a strong solvent to remove contaminants.
-
Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[3]
-
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][3]
Question: What is causing my this compound peak to show fronting?
Answer:
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur. Potential causes and their solutions are outlined below:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[4][7]
-
Poor Sample Solubility: If the sample solvent is stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing fronting.[7][9]
-
Solution:
-
Match Sample Solvent to Mobile Phase: Dissolve your this compound sample in a solvent that is similar in composition and strength to the initial mobile phase.[8]
-
-
-
Column Collapse: A sudden physical change or degradation of the column bed can lead to peak fronting.[7][9] This can be caused by operating outside the recommended pH or temperature range for the column.
Question: Why is my this compound peak splitting into two or more peaks?
Answer:
Peak splitting can be a complex issue arising from problems with the column, the mobile phase, or the sample itself. Here are the common causes and how to troubleshoot them:
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[6][10][11]
-
Solution:
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates on the inlet frit.
-
Replace the Frit: If the frit is heavily contaminated, it may need to be replaced.[10]
-
Replace the Column: If a void has formed in the column bed, the column will likely need to be replaced.[6][10]
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.[12]
-
Solution:
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
-
Co-elution of an Interfering Compound: The split peak may actually be two different compounds eluting very close to each other.[10]
-
Solution:
-
Modify the Method: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[10]
-
Inject a Smaller Volume: A smaller injection volume may help to distinguish between two closely eluting peaks.
-
-
-
Mobile Phase Issues: Inconsistent mobile phase composition or temperature fluctuations can lead to peak splitting.[6]
-
Solution:
-
Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[6]
-
-
FAQs
Q1: What type of HPLC column is best for this compound analysis?
A C18 reversed-phase column is commonly used for the analysis of cephalosporins like this compound.[13][14] Using a modern, high-purity silica column with end-capping will help to minimize peak tailing.
Q2: What is a typical mobile phase for this compound analysis?
A common mobile phase for cephalosporin analysis consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[13][15] The pH of the buffer is a critical parameter and should be optimized to achieve good peak shape and retention.
Q3: How should I prepare my this compound sample for HPLC analysis?
The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself. It is also important to filter the sample through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could clog the column.
Q4: What are typical system suitability parameters I should monitor?
You should monitor parameters such as theoretical plates (N), tailing factor (T), retention time (RT), and peak area reproducibility. These parameters will help you to ensure that your HPLC system is performing correctly and that your results are reliable.
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific applications.
-
Mobile Phase Preparation (Example):
-
Buffer Preparation (0.05 M Potassium Phosphate, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the stock standard solution to 10.0 mL with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing the equivalent of about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm[14]
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The number of theoretical plates should be not less than 2000.
-
Data Presentation
Table 1: Typical HPLC Parameters for Cephalosporin Analysis
| Parameter | Typical Value/Type | Reference |
| Column | C18, C8 | [13] |
| Column Dimensions | 250 mm x 4.6 mm | [13][14] |
| Particle Size | 5 µm | [13][14] |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (phosphate, acetate) | [13][14][15] |
| Flow Rate | 0.8 - 1.3 mL/min | [13][14] |
| Detection Wavelength | 240 - 265 nm | [13][14] |
| Column Temperature | 30 °C |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak splitting.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. bio-works.com [bio-works.com]
- 12. support.waters.com [support.waters.com]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
overcoming matrix effects in "Cefalonium dihydrate" LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Cefalonium dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]
-
Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of this compound, resulting in a decreased signal intensity and potentially leading to underestimation of its concentration.[3][4][5]
-
Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency, leading to an artificially high signal and overestimation of the concentration.[1][6][7]
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[5][8][9]
Q2: What are the common sources of matrix effects in biological samples for Cefalonium analysis?
A2: When analyzing Cefalonium in biological matrices such as milk, plasma, or tissue, the primary sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[10] They often co-extract with the analyte and can build up on the LC column, leading to erratic elution and decreased method reproducibility.[10]
-
Proteins: High concentrations of proteins in biological samples can precipitate in the ion source, leading to signal drift and contamination.[8]
-
Salts and Endogenous Metabolites: These can also interfere with the ionization process.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my Cefalonium assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[11][12][13] A solution of Cefalonium is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[12][14]
-
Post-Extraction Spike Method: This quantitative approach, considered the "gold standard," is used to calculate the matrix factor (MF).[1][11] The response of Cefalonium spiked into a blank, extracted matrix is compared to the response of Cefalonium in a neat solvent. An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS/MS experiments.
Problem 1: Poor Signal Intensity or High Variability in Cefalonium Peak Area
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[11] For milk samples, a combination of protein precipitation with acetonitrile followed by SPE has been shown to be effective.[15][16] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate Cefalonium from the co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different analytical column.[5] 3. Dilute the Sample: If the concentration of Cefalonium is sufficiently high, diluting the sample can reduce the concentration of matrix components and minimize their effect.[17] |
| Instrument Contamination | 1. Clean the Ion Source: Contamination from sample residues can lead to poor signal strength.[3] Regularly clean the ion source components according to the manufacturer's instructions. 2. Check for Column Bleed: High background noise can be a sign of column bleed.[3] Ensure the column is properly conditioned and operated within its recommended parameters. |
Problem 2: Inconsistent Retention Time for Cefalonium
| Possible Cause | Troubleshooting Step |
| Matrix-Induced Chromatographic Effects | 1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can alter the column chemistry over time. 2. Thorough Column Equilibration: Ensure the column is adequately equilibrated between injections to provide a consistent starting point for each analysis. |
| Mobile Phase Issues | 1. Check Mobile Phase Composition and pH: Inconsistent mobile phase preparation can lead to retention time shifts.[3] Prepare fresh mobile phase and ensure the pH is consistent. 2. Degas Mobile Phase: Dissolved gases in the mobile phase can cause pressure fluctuations and affect retention time. Degas the mobile phase before use. |
Problem 3: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Concentration-Dependent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[18] The ratio of the analyte to the internal standard remains consistent, improving linearity and accuracy. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to mimic the matrix effects observed in the unknown samples.[15] |
| Detector Saturation | 1. Dilute High Concentration Samples: If the high concentration standards are saturating the detector, extend the calibration range with lower concentrations or dilute the upper-level standards. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cefalonium from Bovine Milk
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Accurately weigh 5g of milk into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.[16]
-
-
Lipid Removal (Optional but Recommended):
-
Add 10 mL of n-hexane (saturated with acetonitrile) to the supernatant.
-
Shake for 1 minute and allow the layers to separate.
-
Discard the upper n-hexane layer.[16]
-
-
SPE Column Conditioning:
-
Condition an Oasis HLB SPE cartridge with 2 mL of acetonitrile followed by 2 mL of water.
-
-
Sample Loading:
-
Add 20 mL of sodium dihydrogen phosphate buffer to the extracted sample solution and adjust the pH to 8.5 with a sodium hydroxide solution.[16]
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.[16]
-
-
Elution:
-
Elute the Cefalonium with 2 mL of acetonitrile.[16]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[16]
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in Cefalonium LC-MS/MS analysis.
Caption: General sample preparation workflow to mitigate matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ovid.com [ovid.com]
Technical Support Center: Stability of Cefalonium Dihydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cefalonium dihydrate in aqueous solutions. The information is designed to assist researchers in designing experiments, interpreting data, and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a first-generation cephalosporin, in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like other β-lactam antibiotics, the core structure of Cefalonium is susceptible to hydrolysis, which leads to the opening of the β-lactam ring and a loss of antibacterial activity.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: The principal degradation pathway is the hydrolysis of the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions. The resulting degradation products are biologically inactive. While specific degradation products for this compound are not extensively documented in publicly available literature, the general mechanism for cephalosporins involves the formation of a ceftoic acid derivative.
Q3: What is the optimal pH range for maintaining the stability of this compound solutions?
A3: While specific data for this compound is limited, studies on analogous first-generation cephalosporins suggest that maximum stability is generally observed in the slightly acidic to neutral pH range (approximately pH 4 to 7).[1] Both strongly acidic and alkaline conditions significantly accelerate the rate of degradation.
Q4: How does temperature impact the stability of this compound solutions?
A4: The degradation of this compound in aqueous solutions is temperature-dependent. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[2] For short-term storage of aqueous solutions, refrigeration (2-8°C) is recommended to minimize degradation.
Q5: Are there any specific excipients or formulation strategies that can improve the stability of this compound in aqueous solutions?
A5: Yes, various formulation strategies can be employed to enhance stability. These include:
-
Buffering: Using appropriate buffer systems to maintain the pH within the optimal stability range.
-
Lyophilization (Freeze-Drying): In the solid state, this compound is significantly more stable. Lyophilization removes water and can be an effective strategy for long-term storage.
-
Use of Stabilizers: The inclusion of certain excipients, such as sugars (e.g., lactose, sucrose) or polyols, has been shown to stabilize some cephalosporin formulations, particularly during lyophilization and in the solid state.
-
Protection from Light: Storing solutions in light-resistant containers can prevent photodegradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Solution | Hydrolysis of the β-lactam ring. | - Verify the pH of the solution and adjust to the optimal range (pH 4-7) using a suitable buffer. - Prepare fresh solutions daily and store them at 2-8°C when not in use. - For longer-term experiments, consider preparing stock solutions in a non-aqueous, inert solvent and diluting into the aqueous buffer immediately before use. |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Use a stability-indicating HPLC method that can resolve the parent drug from its degradation products. - Employ LC-MS to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Variability in Experimental Results | Inconsistent solution preparation or storage. | - Standardize the protocol for solution preparation, including the source and quality of water and other reagents. - Ensure consistent storage conditions (temperature, light exposure) for all samples. - Use a validated analytical method to quantify the concentration of this compound. |
Quantitative Stability Data (Based on Analogous Cephalosporins)
Disclaimer: The following data is based on studies of other first-generation cephalosporins and should be used as a general guideline. Specific stability studies for this compound are recommended for precise data.
Table 1: Estimated Half-life (t½) of a First-Generation Cephalosporin at 35°C in Aqueous Solution
| pH | Estimated Half-life (hours) |
| 1.0 | ~25 |
| 3.0 | Longer (more stable) |
| 5.0 | Longest (most stable) |
| 7.0 | Longer (more stable) |
| 9.0 | Shorter (less stable) |
| 11.0 | Significantly Shorter (least stable) |
Data extrapolated from studies on similar cephalosporins.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method that can be adapted for the analysis of this compound and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient elution is often preferred to separate the parent compound from various degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
The gradient program should be optimized to achieve good resolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (based on the UV absorbance maximum of Cefalonium).
4. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[4][5][6]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature, monitoring the degradation at short intervals (e.g., 15, 30, 60 minutes) due to the rapid degradation in basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period.
-
At each time point, withdraw a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a UV light source (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of "Cefalonium dihydrate" extraction from bovine milk for residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of "Cefalonium dihydrate" extraction from bovine milk for residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the extraction and analysis of this compound in bovine milk?
A1: The most prevalent and reliable method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity for detecting and quantifying Cefalonium residues. The extraction process typically involves protein precipitation with acetonitrile, followed by a clean-up step using Solid-Phase Extraction (SPE).[1][3][4]
Q2: What are the typical validation parameters for a this compound residue analysis method in milk?
A2: Method validation for this compound analysis in milk generally includes the assessment of linearity, the limit of detection (LOD), the limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility).[1][3][4] These parameters ensure the reliability and accuracy of the analytical results.
Q3: What is the Maximum Residue Limit (MRL) for Cefalonium in milk?
A3: The Maximum Residue Limit (MRL) for Cefalonium in milk can vary by region. It is crucial to consult the specific regulations of the relevant authorities, such as the European Commission or the FDA, for the current MRL. One study mentioned recoveries at four levels including MRL and 1/2 MRL.[1][2]
Q4: How stable is this compound in milk samples during storage?
A4: For reliable residue analysis, it is essential to consider the stability of this compound in milk samples. While specific stability data for Cefalonium in milk was not found in the provided search results, general best practices for antibiotic residue analysis suggest that samples should be stored frozen to minimize degradation. For many antibiotics, storage at -20°C is common, and for long-term stability studies, storage at -70°C is often recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from bovine milk.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Protein Precipitation: Proteins may still be bound to the analyte, preventing its extraction. | - Ensure the correct ratio of acetonitrile to milk is used for precipitation.- Vortex the sample vigorously after adding acetonitrile to ensure thorough mixing. |
| Inefficient SPE Elution: The elution solvent may not be strong enough to desorb Cefalonium from the SPE cartridge. | - Increase the volume or the elution strength of the solvent.- Ensure the pH of the sample and solvents are optimized for Cefalonium's chemical properties. | |
| Analyte Breakthrough during SPE Loading: The analyte may not be retained on the SPE column during the loading step. | - Check the pH of the sample before loading to ensure optimal retention.- Reduce the flow rate during sample loading to allow for better interaction with the sorbent. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient Sample Clean-up: Co-eluting matrix components (e.g., fats, proteins) can interfere with the ionization of Cefalonium in the MS source. | - Incorporate a defatting step with a non-polar solvent like n-hexane after protein precipitation.- Optimize the SPE wash steps to remove more interfering compounds.- Consider using a more specific SPE sorbent. |
| Chromatographic Co-elution: Matrix components are not being separated from the analyte during the HPLC run. | - Adjust the gradient elution profile to improve the separation of Cefalonium from matrix interferences.- Consider using a different stationary phase (HPLC column). | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much analyte or matrix onto the column. | - Dilute the final extract before injection.- Ensure the sample is fully dissolved in the mobile phase. |
| Secondary Interactions: The analyte may be interacting with active sites on the column. | - Add a small amount of a competing agent (e.g., formic acid) to the mobile phase. | |
| Inconsistent Results (Poor Reproducibility) | Variable Sample Preparation: Inconsistencies in the extraction procedure between samples. | - Ensure precise and consistent volumes of all reagents are used.- Standardize vortexing and centrifugation times and speeds.- Use an automated SPE system if available for better consistency. |
| Instrument Instability: Fluctuations in the HPLC or MS performance. | - Perform regular system suitability tests with a standard solution to monitor instrument performance.- Check for leaks in the HPLC system. |
Data Presentation
Table 1: Performance Characteristics of an HPLC-MS/MS Method for Cefalonium Analysis in Bovine Milk[1][2]
| Parameter | Value |
| Linearity Range | 2 - 200 µg/L |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Mean Recoveries | 78.5% - 86.2% |
| Intra-day RSD | 1.5% - 6.2% |
| Inter-day RSD | 2.9% - 5.6% |
Table 2: Alternative Method Performance for Cefalonium Analysis in Bovine Milk[3][4][5]
| Parameter | Value |
| Linearity Range | 2 - 200 µg/kg |
| Correlation Coefficient | 0.991 - 0.997 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Relative Recovery Rate | 82.21% - 89.08% |
| Intra-assay Coefficient of Variation | 1.85% - 10.41% |
| Inter-assay Coefficient of Variation | 3.41% - 8.97% |
Experimental Protocols
Detailed Methodology 1: Protein Precipitation and Liquid-Liquid Extraction with SPE Clean-up[3][4][5]
-
Sample Preparation:
-
Accurately weigh 5g of thawed milk into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 r/min for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 15 mL of 75% acetonitrile aqueous solution to the pellet, vortex, and centrifuge again.
-
Combine the supernatants.
-
Add 10 mL of n-hexane saturated with acetonitrile, shake for 1 minute, and discard the n-hexane layer (defatting step).
-
-
Solvent Removal and Reconstitution:
-
Evaporate the acetonitrile from the extract at 40°C using a rotary evaporator.
-
Add 20 mL of sodium dihydrogen phosphate buffer and adjust the pH to 8.5 with sodium hydroxide solution.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an HLB SPE column.
-
Pass the sample solution through the column.
-
Wash the column with 2 mL of water.
-
Elute the analyte with 2 mL of acetonitrile.
-
-
Final Preparation and Analysis:
-
Dry the eluate under a nitrogen stream at 40°C.
-
Reconstitute the residue in 2 mL of water.
-
Filter the solution through a 0.22 µm microporous membrane.
-
Analyze by LC-MS/MS.
-
Detailed Methodology 2: Direct Protein Precipitation[1][2]
-
Sample Preparation:
-
Take 1 g of milk.
-
Add acetonitrile to deproteinize the sample.
-
-
Solvent Removal and Reconstitution:
-
Transfer the supernatant to a test tube.
-
Evaporate to dryness under a nitrogen stream at 37°C.
-
Dissolve the residue in a methanol-0.1% formic acid in water solution (3:7, v/v).
-
-
Analysis:
-
Analyze the sample by HPLC-MS/MS.
-
Visualizations
Caption: Experimental Workflow 1: Protein Precipitation with SPE Clean-up.
Caption: Experimental Workflow 2: Direct Protein Precipitation Method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of fat and protein content of milk from individual cows on the specificity rates of antibiotic residue screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the detection limits of "Cefalonium dihydrate" in analytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefalonium dihydrate. Our aim is to help you enhance the detection limits and overcome common challenges in your analytical assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Q: My this compound peak is showing significant tailing/fronting in my HPLC chromatogram. What are the possible causes and solutions?
A: Poor peak shape can compromise the accuracy and precision of your quantification.[1][2] Several factors related to the column, mobile phase, or sample preparation can contribute to this issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow to diagnose and resolve poor peak shape in HPLC analysis.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Issues | |
| Column Void/Channeling | A void at the column inlet can cause peak fronting.[3] Replace the column. To prevent this, use a guard column and ensure proper sample filtration. |
| Column Contamination | Adsorption of sample matrix components can lead to peak tailing. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Stationary Phase Degradation | Operating at a pH outside the column's recommended range can degrade the silica backbone, leading to tailing, especially for basic compounds.[4] Ensure the mobile phase pH is within the column's stable range. |
| Mobile Phase Issues | |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[4][5] Operating near the pKa of the analyte can result in poor peak shape. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. |
| Inadequate Buffering | Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure the buffer concentration is adequate (typically 10-50 mM). |
| Sample Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Sample and Injection Issues | |
| Sample Overload | Injecting too much sample can saturate the column, leading to fronting.[2] Reduce the injection volume or dilute the sample. |
| Injector Issues | A partially blocked injector port or a poorly seated fitting can introduce extra-column volume, causing peak broadening and tailing. Regularly maintain and inspect the injector. |
Issue 2: Low Signal Intensity or Inability to Reach Desired Detection Limits
Q: I am struggling to achieve the required limit of detection (LOD) for this compound. How can I improve my signal intensity?
A: Enhancing the signal-to-noise ratio is key to improving detection limits. This can be achieved by optimizing sample preparation, chromatographic conditions, and mass spectrometer settings.
Workflow for Enhancing Detection Limits
Caption: A systematic approach to improving the limit of detection for this compound.
Strategies for Signal Enhancement:
| Area of Focus | Actionable Steps |
| Sample Preparation | |
| Efficient Extraction | Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.[6] For milk samples, protein precipitation followed by SPE is a common and effective approach.[7] |
| Minimize Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer. Optimize the sample cleanup procedure to remove these interferences. The use of a matrix-matched calibration curve is recommended for accurate quantification.[6] |
| Chromatography | |
| Column Selection | Use a high-efficiency column (e.g., smaller particle size, narrower internal diameter) to achieve sharper, taller peaks. |
| Mobile Phase Optimization | The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve the ionization efficiency of this compound in positive ion mode ESI-MS.[7] |
| Gradient Elution | A well-optimized gradient elution can help to separate this compound from matrix interferences, reducing ion suppression and improving the signal-to-noise ratio. |
| Mass Spectrometry | |
| Ion Source Tuning | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and temperature to maximize the generation and transmission of this compound ions. |
| MRM Transition Selection | For tandem mass spectrometry (MS/MS), select multiple reaction monitoring (MRM) transitions that are specific and provide high intensity. The transition m/z 459.4 -> 337.3 has been reported for Cefalonium.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis?
A: The LOD and LOQ are method-dependent and vary based on the analytical technique, sample matrix, and instrumentation. For the analysis of this compound in milk by HPLC-MS/MS, the following values have been reported:
| Parameter | Value (in milk) | Reference |
| Limit of Detection (LOD) | 0.5 µg/kg | [6] |
| Limit of Quantification (LOQ) | 2.0 µg/kg | [6] |
Q2: How stable is this compound in biological samples during storage?
A: As a cephalosporin, this compound may be susceptible to degradation, especially with improper storage. The stability is influenced by factors such as temperature, pH, and the presence of enzymes in the matrix.[8][9] For other cephalosporins, it has been noted that they can be unstable at room temperature and may require storage at low temperatures (-20°C or -80°C) to maintain their integrity over time. It is crucial to perform stability studies under your specific storage conditions to ensure the reliability of your results.
Q3: What are some alternative analytical techniques for the detection of this compound?
A: While HPLC-MS/MS is a highly sensitive and specific method, other techniques can be employed for the analysis of cephalosporins, including this compound.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times. It has been successfully used for the separation of various cephalosporins.[10][11][12] Coupling CE with mass spectrometry (CE-MS) can further enhance sensitivity and specificity.[13][14]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method that can be developed for the specific detection of this compound.[15][16] It is often used for rapid screening of a large number of samples.
Q4: How does pH affect the analysis of this compound?
A: The pH plays a critical role in both the stability and the chromatographic behavior of this compound.
-
Stability: Cephalosporins can undergo hydrolysis under acidic or alkaline conditions, leading to the formation of degradation products.[5][17][18] The rate of degradation is often pH-dependent.
-
Chromatography: In reversed-phase HPLC, the pH of the mobile phase influences the retention time and peak shape of ionizable compounds like this compound. Controlling the pH is essential for reproducible results.[4]
Experimental Protocols
Key Experiment: Determination of this compound in Milk by HPLC-MS/MS
This protocol is based on a validated method for the determination of Cefalonium residue in milk.[6][7]
1. Sample Preparation
-
Weigh 1 g of milk into a centrifuge tube.
-
Add acetonitrile for deproteinization.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (e.g., 3:7, v/v).
-
Filter the reconstituted sample before injection.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 459.4
-
Product Ion (m/z): 337.3[7]
-
Collision Energy and other source parameters: Optimize based on the specific instrument.
4. Quantification
-
A matrix-matched calibration curve should be prepared by spiking blank milk extract with known concentrations of this compound standard. This is crucial to compensate for matrix effects.[6]
Signaling Pathway and Workflow Diagrams
Logical Relationship for Method Selection
Caption: A decision tree for selecting the appropriate analytical method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Capillary electrophoresis-mass spectrometry in pharmaceutical and biomedical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
strategies to prevent "Cefalonium dihydrate" hydrolysis in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed strategies, troubleshooting advice, and experimental protocols to prevent the hydrolysis of Cefalonium dihydrate in laboratory settings. Ensuring the stability of this cephalosporin antibiotic is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical issue?
A1: Cefalonium, like all β-lactam antibiotics, contains a chemically reactive β-lactam ring. Hydrolysis is a chemical reaction where water molecules break open this ring, rendering the antibiotic inactive. This degradation can lead to significant errors in experimental outcomes, such as inaccurate minimum inhibitory concentration (MIC) values, reduced efficacy in in-vitro models, and unreliable analytical measurements. The mechanism of action for Cefalonium involves inhibiting the transpeptidase enzyme responsible for bacterial cell wall synthesis; ring hydrolysis prevents this interaction.[1]
Q2: What are the primary factors that accelerate this compound hydrolysis?
A2: The stability of Cefalonium in aqueous solutions is primarily influenced by three factors:
-
pH: The rate of hydrolysis is significantly faster in alkaline and strongly acidic conditions. Studies on similar cephalosporins show that degradation is often minimized in a slightly acidic to neutral pH range.[2][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][4][5][6] Storing solutions at elevated temperatures (e.g., room temperature or 37°C) will lead to rapid degradation compared to refrigerated conditions.[5]
-
Presence of Catalysts: Certain buffer species (e.g., phosphate buffers) can actively participate in and catalyze the hydrolysis reaction.[2] Additionally, enzymes known as β-lactamases, if present, will rapidly hydrolyze the β-lactam ring.[7]
Q3: What is the optimal pH for preparing and storing Cefalonium solutions?
A3: While specific kinetic data for Cefalonium is not extensively published, data from structurally related cephalosporins provide strong guidance. For instance, the cephalosporin cefazolin shows a degradation minimum (highest stability) between pH 5.5 and 6.5.[2] Another cephalosporin, cefquinome, demonstrates the best stability at pH 6.8.[4] It is strongly recommended to maintain Cefalonium solutions within a pH range of 5.0 to 7.0 using non-catalytic buffers like citrate or acetate to minimize hydrolysis.
Q4: How should I handle the limited aqueous solubility of this compound?
A4: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO (approximately 25 mg/mL).[8] For experiments requiring an aqueous solution, the recommended procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer to the final concentration.[8] However, it is critical to note that even in these preparations, aqueous solutions are not recommended for storage for more than one day.[8]
Q5: How can I detect and quantify the hydrolysis of my Cefalonium sample?
A5: The most reliable method for detecting and quantifying Cefalonium and its hydrolysis byproducts is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS).[9][10][11][12] An HPLC method can separate the intact Cefalonium from its degraded, ring-opened form, allowing for precise measurement of the remaining active compound over time. A decrease in the peak area corresponding to Cefalonium and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Solution |
| Inconsistent experimental results (e.g., variable MIC values). | Cefalonium hydrolysis during the experiment. | 1. Prepare Fresh Solutions: Prepare Cefalonium stock solutions immediately before each experiment. Do not store aqueous solutions for more than 24 hours, even when refrigerated.[8] 2. Control pH and Temperature: Ensure your experimental media is buffered to a pH between 5.0 and 7.0. If the experiment is lengthy, perform it at a reduced temperature if the protocol allows. |
| Visible precipitate or cloudiness in a stored aqueous solution. | Degradation and poor solubility. | Cefalonium is sparingly soluble in water, and its degradation products may have different solubility profiles. 1. Discard the solution. Do not use solutions with visible precipitates. 2. Use a Co-Solvent: Prepare a concentrated stock in 100% DMSO and dilute it into your aqueous buffer immediately before use to improve solubility.[8] |
| Loss of antibacterial activity over the course of an experiment. | Rapid degradation under experimental conditions (e.g., 37°C incubation). | 1. Quantify Stability: Run a preliminary stability test under your exact experimental conditions (media, temperature, pH). Collect aliquots at different time points (e.g., 0, 2, 4, 8 hours) and analyze them via HPLC to determine the degradation rate. 2. Adjust Protocol: If degradation is significant, consider shortening incubation times or refreshing the Cefalonium-containing media during the experiment. |
Data on Cephalosporin Stability
While specific quantitative data for Cefalonium is limited in public literature, the following table, based on analogous cephalosporins, illustrates the critical impact of temperature on stability.
Table 1: General Stability of Cephalosporins in Aqueous Solution
| Compound | Storage Temperature | Stability (Time to reach 90% of initial concentration) |
| Cefazolin Sodium | 23°C (Room Temp) | ~7 days |
| Cefazolin Sodium | 4°C (Refrigerated) | >30 days |
| Ceftazidime | 23°C (Room Temp) | ~1 day |
| Ceftazidime | 4°C (Refrigerated) | ~7 days |
| Cefquinome | 37°C | >50% degradation within 120 hours |
| Cefquinome | 4°C | <10% degradation within 120 hours |
| (Data compiled from multiple sources for illustrative purposes)[4][5] |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound solution with minimized risk of immediate hydrolysis for use in aqueous experimental setups.
Materials:
-
This compound solid (≥98% purity)[8]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.1 M Sodium Citrate Buffer (pH 6.0)
-
Sterile, amber-colored microcentrifuge tubes or vials
Methodology:
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to completely dissolve the solid. For example, to make a 10 mg/mL stock, dissolve 10 mg of Cefalonium in 1 mL of DMSO.[8]
-
Vortex gently until the solution is clear. This is your concentrated stock solution.
-
To create your working solution, perform a serial dilution of the DMSO stock into the cold (4°C) 0.1 M Sodium Citrate Buffer (pH 6.0). Ensure the final concentration of DMSO in your experimental setup is non-inhibitory (typically <0.5%).
-
Use the final aqueous working solution immediately. Do not store. Discard any unused aqueous solution after the experiment is complete.
Protocol 2: Basic HPLC Method for Monitoring Cefalonium Hydrolysis
Objective: To quantify the concentration of intact Cefalonium over time to assess its stability under specific experimental conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[13]
-
This compound reference standard
Methodology:
-
Sample Preparation: Prepare your Cefalonium solution in the matrix to be tested (e.g., cell culture media, buffer). At specified time points (t=0, t=1h, t=2h, etc.), withdraw an aliquot and immediately stop the reaction by mixing with an equal volume of cold acetonitrile to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes.
-
Calibration Curve: Prepare a set of standards of known concentrations of this compound in the same solvent as your prepared samples.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is often effective. For example: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. (This must be optimized for your specific system).
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL[13]
-
Detection: UV at 266 nm (λmax for Cefalonium)[8]
-
-
Analysis: Inject the prepared standards and samples. Integrate the peak area corresponding to the Cefalonium reference standard. Plot the concentration of intact Cefalonium versus time to determine the degradation kinetics.
Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cefalonium Dihydrate Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefalonium dihydrate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, like other cephalosporins, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The core structure, the β-lactam ring, is prone to cleavage under both acidic and basic conditions. The ester and amide linkages in the molecule are also susceptible to hydrolysis.[1] Oxidation can also occur, potentially affecting the thioether group. Photodegradation may also be a relevant pathway.[2][3]
Q2: What are the known degradation products of this compound?
A2: Several impurities of Cefalonium have been identified and are available as reference standards. These are often referred to as "Cefalonium Impurity 1", "Cefalonium Impurity 2", etc. While detailed public characterization data is limited, chemical suppliers provide some structural information. For instance, "Cefalonium Impurity 2" has been described as (6R,7R)-3-(Acetoxymethyl)-7-((5aR,6R)-1,7-dioxo-6-(2-(thiophen-2-yl)acetamido)-6,7-dihydro-1H-azeto[2,1-b]pyrrolo[3,4-d][4][5]thiazin-2(3H,4H,5aH)-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[6] It is crucial to obtain and co-inject these reference standards with your degraded samples for positive identification.
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8] Typical stress conditions for cephalosporins include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature. Basic hydrolysis is often rapid for cephalosporins.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 70-105°C).
-
Photodegradation: Exposing the drug substance or solution to UV and visible light, as per ICH Q1B guidelines.
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry. | C18 columns are commonly used for cephalosporin analysis.[1][9] Consider trying a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, phenyl-hexyl). |
| Mobile phase composition is not optimal. | - Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. - Modify the pH of the aqueous buffer. The ionization state of Cefalonium and its degradation products is pH-dependent. - Try a different buffer system (e.g., phosphate, acetate). |
| Gradient elution needs optimization. | - Modify the gradient slope, initial and final mobile phase compositions, and the duration of the gradient. - Introduce an isocratic hold at a specific point in the gradient to improve the resolution of closely eluting peaks. |
| Flow rate is too high. | Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. |
Issue 2: Difficulty in identifying and characterizing unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient resolution for mass spectrometry. | Optimize the HPLC method to achieve baseline separation of the unknown peak before introducing it into the mass spectrometer. |
| Lack of structural information from MS data alone. | - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns can provide clues about the structure of the molecule. - Isolate the unknown degradation product using preparative HPLC.[10] - Characterize the isolated impurity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Fourier-transform infrared (FTIR) spectroscopy to elucidate its structure.[6][10] |
| Inability to confirm the proposed structure. | Synthesize the proposed structure of the degradation product and compare its chromatographic and spectroscopic properties with the unknown impurity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies. The concentrations and durations may need to be adjusted based on the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Due to the rapid degradation expected, take aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours. Withdraw aliquots at different time points and dilute for analysis.
-
Thermal Degradation (Solid): Place a known amount of this compound powder in a controlled temperature oven at 70°C for 7 days. Periodically, dissolve a small amount of the powder in a suitable solvent and dilute for analysis.
-
Photodegradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze the samples after the exposure period.
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented. Actual results will vary depending on the experimental conditions.
| Stress Condition | Duration | Cefalonium Assay (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 24 h | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH | 1 h | 60.7 | 39.1 | 99.8 |
| 3% H₂O₂ | 24 h | 92.1 | 7.8 | 99.9 |
| Thermal (70°C) | 7 days | 95.3 | 4.6 | 99.9 |
| Photolytic | 1.2 million lux h | 98.1 | 1.8 | 99.9 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Relationship between Cefalonium and its degradation products.
References
- 1. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]
- 3. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 4. Cephalonium(5575-21-3) 1H NMR [m.chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cefalonium Dihydrate and Other First-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of cefalonium dihydrate against other prominent first-generation cephalosporins. The data presented is collated from various scientific studies to offer a comprehensive overview for research and development purposes.
Quantitative Efficacy Comparison
The in vitro potency of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound and other first-generation cephalosporins against key bacterial pathogens.
Table 1: Comparative MIC Distribution of Cefalonium, Cefapirin, and Cefazolin against Staphylococcus aureus (130 Isolates from Bovine Mastitis) [1][2]
| MIC (µg/mL) | Cefalonium (Number of Isolates) | Cefapirin (Number of Isolates) | Cefazolin (Number of Isolates) |
| ≤0.06 | 3 | 1 | 0 |
| 0.125 | 40 | 39 | 8 |
| 0.25 | 41 | 63 | 28 |
| 0.5 | 17 | 11 | 40 |
| 1 | 7 | 4 | 17 |
| 2 | 1 | 1 | 7 |
| 4 | 1 | 1 | 3 |
| 8 | 1 | 0 | 4 |
| 16 | 1 | 0 | 1 |
| >16 | 18 | 10 | 22 |
| Mode MIC (µg/mL) | 0.125 | 0.25 | 0.5 |
Table 2: General In Vitro Activity of First-Generation Cephalosporins against Various Pathogens
| Antibiotic | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefalonium | Staphylococcus aureus | 0.125 - >16 | - | ≤0.5 (ECV)[1][2] |
| Cefapirin | Staphylococcus aureus | 0.25 - >16 | - | ≤0.5 (ECV)[1][2] |
| Cefazolin | Staphylococcus aureus | 0.5 - >16 | - | ≤2 (ECV)[1][2] |
| Escherichia coli | - | - | 16 | |
| Cephalothin | Staphylococcus aureus | - | - | 0.12 |
| Escherichia coli | - | - | 64 | |
| Cephalexin | Staphylococcus aureus | - | - | - |
| Escherichia coli | - | - | - | |
| Klebsiella pneumoniae | - | - | - |
Note: ECV (Epidemiological Cut-off Value) is the MIC value that separates the wild-type bacterial population from those with acquired resistance mechanisms.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized in vitro susceptibility testing methods, namely broth microdilution and agar dilution.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the cephalosporin is prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The bacterial isolate to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted.
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the antibiotic, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method for MIC Determination
The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the cephalosporin incorporated into the molten agar medium (e.g., Mueller-Hinton Agar) before it solidifies.
-
Inoculum Preparation: Similar to the broth microdilution method, a standardized bacterial inoculum is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for bacterial growth.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Mechanism of Action and Resistance
First-generation cephalosporins, including this compound, are bactericidal agents that interfere with the synthesis of the bacterial cell wall.
References
Validating Analytical Methods for Cefalonium Dihydrate: A Guide Aligned with VICH Guidelines
For researchers, scientists, and drug development professionals in the veterinary medicine field, the validation of analytical methods is a critical step to ensure the quality and safety of drug substances. This guide provides a comprehensive overview of validating an analytical method for "Cefalonium dihydrate," a cephalosporin antibiotic, in accordance with the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines. This document will focus on a widely used analytical technique, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and present a comparative summary of its performance based on published experimental data.
Understanding VICH Guidelines for Analytical Method Validation
The VICH has established specific guidelines to ensure the harmonized validation of analytical procedures across the European Union, Japan, and the USA. The primary documents governing this process are VICH GL1, "Validation of Analytical Procedures: Definition and Terminology," and VICH GL2, "Validation of Analytical Procedures: Methodology."[1][2][3] These guidelines outline the key validation characteristics that must be investigated for any new analytical procedure.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] The validation process involves a thorough evaluation of the method's performance characteristics. These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Analytical Method for this compound: HPLC-MS/MS
A prevalent and highly sensitive method for the determination of Cefalonium residues, particularly in milk, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8] This technique offers excellent specificity and low detection limits, making it suitable for residue analysis.
Experimental Protocol: Determination of Cefalonium in Milk by HPLC-MS/MS
The following protocol is a summary of a typical procedure described in scientific literature.[7][9]
1. Sample Preparation:
- A known quantity of the milk sample (e.g., 1-5 g) is taken.[7][9]
- Deproteinization is carried out using a solvent like acetonitrile.[7]
- The sample is vortexed and centrifuged to separate the supernatant.[9]
- The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.[7]
- The residue is reconstituted in a solution suitable for injection into the HPLC system (e.g., a mixture of methanol and formic acid in water).[7]
2. Chromatographic Separation:
- Column: A C18 column is commonly used for separation.[7]
- Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.[7]
- Flow Rate: A typical flow rate is around 0.25 mL/min.[9]
- Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[9]
3. Mass Spectrometric Detection:
- Ionization Mode: Positive electrospray ionization (ESI+) is often used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Cefalonium.[7]
Performance Characteristics of the HPLC-MS/MS Method
The validation of this HPLC-MS/MS method for this compound in milk has demonstrated its suitability for residue analysis. The table below summarizes the performance characteristics based on published data.
| Validation Parameter | Performance Data |
| Linearity | Good correlation coefficients (r > 0.99) are typically obtained in the working concentration range (e.g., 2-200 µg/L).[7][8] |
| Limit of Detection (LOD) | 0.5 µg/kg in milk.[7][8][9] |
| Limit of Quantitation (LOQ) | 2 µg/kg in milk.[7][8][9] |
| Accuracy (Recovery) | Mean recoveries are generally between 78.5% and 89.08%.[7][9] |
| Precision (RSD) | Intra-day Relative Standard Deviations (RSDs) range from 1.5% to 6.2%, and inter-day RSDs are between 2.9% and 8.97%.[7][9] |
Comparison with Alternative Methods
While HPLC-MS/MS is a powerful technique, other methods can also be employed for the analysis of β-lactam antibiotics like Cefalonium. These include microbiological assays, immunoassays (e.g., ELISA), and other chromatographic techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The table below provides a general comparison.
| Feature | HPLC-MS/MS | HPLC-UV | Microbiological Assays | Immunoassays (ELISA) |
| Specificity | Very High | Moderate to High | Low (class-specific) | High (can have cross-reactivity) |
| Sensitivity | Very High (low µg/kg) | Moderate (mg/kg) | Moderate | High |
| Quantitation | Excellent | Good | Semi-quantitative | Quantitative |
| Throughput | Moderate | Moderate | High | High |
| Cost | High | Moderate | Low | Moderate |
| Confirmation | Yes | No | No | No |
Visualizing the Validation and Analytical Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Analytical Method Validation according to VICH Guidelines.
Caption: Experimental Workflow for Cefalonium Analysis by HPLC-MS/MS.
References
- 1. VICH GL2 Validation of analytical procedures: methodology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. vichsec.org [vichsec.org]
- 3. VICH GL1 Validation of analytical procedures: definition and terminology - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Cefalonium Dihydrate and Penicillin G Efficacy Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of cefalonium dihydrate and penicillin G against the significant pathogen, Staphylococcus aureus. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of the mechanisms of action to facilitate an objective evaluation for research and drug development purposes.
I. Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for this compound and penicillin G against Staphylococcus aureus, as reported in the scientific literature. It is important to note that the data for each drug are derived from separate studies, and direct head-to-head comparative studies are limited. Therefore, a direct comparison of potency should be made with caution, considering the potential for variations in experimental conditions and bacterial strains tested.
Table 1: In-Vitro Efficacy of this compound against Staphylococcus aureus
| Parameter | Value | S. aureus Isolates | Reference |
| MIC Mode | 0.125 µg/mL | 130 isolates from bovine mastitis | [1] |
| Epidemiological Cut-off Value (ECV) - MIC | ≤0.5 µg/mL | 130 isolates from bovine mastitis | [1] |
| Zone Diameter (30 µg disk) ECV | ≥29 mm | 130 isolates from bovine mastitis | [1] |
Table 2: In-Vitro Efficacy of Penicillin G against Staphylococcus aureus
| Parameter | Value | S. aureus Isolates | Reference | | :--- | :--- | :--- | | MIC | High degree of resistance observed | 56 isolates from bovine subclinical mastitis |[2] | | Resistance Rate | 100% | 100 clinical isolates |[3] | | Susceptibility Rate | 21% - 57% | Blood and wound culture isolates |[4] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)
The broth dilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of S. aureus from a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of this compound and penicillin G in the broth medium.
-
Dispense equal volumes of each antimicrobial dilution into the wells of a microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
B. Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
-
Inoculum Preparation:
-
Prepare a standardized inoculum of S. aureus as described in the MIC determination protocol (turbidity equivalent to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with a standard concentration of this compound and penicillin G onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established interpretive criteria from CLSI or EUCAST guidelines.
-
III. Mechanisms of Action and Resistance
A. Mechanism of Action of β-Lactam Antibiotics
Both this compound (a cephalosporin) and penicillin G are β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
References
- 1. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Staphylococcus aureus strains isolated from cows with subclinical mastitis to different antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-susceptible Staphylococcus aureus: susceptibility testing, resistance rates and outcome of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefalonium Dihydrate: Cross-Reactivity and Resistance Patterns with Other β-Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefalonium dihydrate with other β-lactam antibiotics, focusing on cross-reactivity and resistance patterns. The information presented is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.
Executive Summary
Cefalonium, a first-generation cephalosporin, exhibits a spectrum of activity and resistance profile characteristic of its class. Cross-reactivity and cross-resistance with other β-lactams are primarily dictated by structural similarities in the R1 side chain and the production of β-lactamase enzymes by bacteria. This guide synthesizes available in vitro data to compare the efficacy of Cefalonium against key mastitis pathogens and delves into the underlying mechanisms of resistance.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro efficacy of this compound and other β-lactams against common bovine mastitis pathogens is summarized below. MIC values represent the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Table 1: Comparative MIC Distribution of Cefalonium and Other First-Generation Cephalosporins against Staphylococcus aureus from Bovine Mastitis (μg/mL) [1][2]
| MIC (μg/mL) | Cefalonium (n=130) | Cefapirin (n=130) | Cefazolin (n=130) |
| ≤0.06 | 28 | 13 | 0 |
| 0.125 | 41 | 33 | 16 |
| 0.25 | 29 | 48 | 39 |
| 0.5 | 13 | 21 | 43 |
| 1 | 4 | 6 | 13 |
| 2 | 3 | 3 | 11 |
| 4 | 2 | 2 | 2 |
| 8 | 2 | 1 | 1 |
| 16 | 2 | 1 | 1 |
| ≥32 | 6 | 2 | 4 |
| Mode MIC | 0.125 | 0.25 | 0.5 |
| ECV | ≤0.5 | ≤0.5 | ≤2 |
ECV (Epidemiological Cut-off Value) as determined by Normalized Resistance Interpretation (NRI) analysis.[2]
Table 2: Comparative MIC Ranges of Various β-Lactams against Key Mastitis Pathogens (μg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus spp. | Escherichia coli |
| First-Generation Cephalosporins | |||
| Cefalonium | 0.125 - ≥32[1][2] | Data not available | Data not available |
| Cephalothin | 0.25 - >32[3][4] | ≤0.06 - 0.25[4] | 0.5 - 4[1] |
| Cefazolin | 0.125 - ≥32[1][2] | ≤0.125 - 1[5] | Data not available |
| Penicillins | |||
| Penicillin G | ≤0.06 - >2[3] | ≤0.06 - 0.25[3] | Not applicable |
| Ampicillin | ≤0.25 - >16[3] | ≤0.06 - 0.25[3] | Data not available |
Mechanisms of Cross-Reactivity and Resistance
Cross-reactivity between β-lactam antibiotics is primarily governed by the similarity of their side chains. Resistance to Cefalonium and other β-lactams in bacteria is multifactorial, involving enzymatic degradation, alteration of target sites, and reduced drug permeability.
β-Lactamase Production
The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Staphylococcal species, common mastitis pathogens, are known to produce penicillinases (a type of β-lactamase) that can also degrade first-generation cephalosporins to varying extents. The susceptibility to hydrolysis is generally greater for penicillins than for cephalosporins like cephalothin[6].
dot
Alterations in Penicillin-Binding Proteins (PBPs)
β-lactam antibiotics exert their bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Mutations in the genes encoding these proteins can reduce the binding affinity of β-lactams, leading to resistance. For instance, methicillin resistance in Staphylococcus aureus (MRSA) is due to the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a)[7]. First-generation cephalosporins like cefazolin have a lower affinity for PBP2a compared to other PBPs[7].
dot
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method crucial for assessing antimicrobial susceptibility. The protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.
Broth Microdilution Method (CLSI VET01)[8][9][10][11][12]
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
dot
Conclusion
This compound, as a first-generation cephalosporin, demonstrates efficacy against Gram-positive mastitis pathogens, particularly Staphylococcus aureus. Its cross-reactivity and susceptibility to resistance mechanisms are shared with other early-generation cephalosporins and, to some extent, penicillins. The primary drivers of resistance are the production of β-lactamases and alterations in penicillin-binding proteins. Understanding these patterns and the underlying mechanisms is critical for the judicious use of existing antimicrobial agents and the development of novel therapeutic strategies to combat antimicrobial resistance.
References
- 1. Characteristics of Escherichia coli Isolated from Bovine Mastitis Exposed to Subminimum Inhibitory Concentrations of Cefalotin or Ceftazidime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility patterns of Escherichia coli phylogenetic groups isolated from bovine clinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methods for the determination of antimicrobial resistance in Staphylococcus aureus from bovine mastitis [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of antimicrobial resistance and virulence genes of Escherichia coli isolates from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Multidrug-Resistant Escherichia coli from Bovine Clinical Mastitis Using a Ceftiofur-Supplemented Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of "Cefalonium dihydrate" and cloxacillin in dry cow therapy models
For Researchers, Scientists, and Drug Development Professionals
Dry cow therapy is a critical component of mastitis control programs in dairy herds, aimed at treating existing intramammary infections and preventing new ones during the dry period. The choice of antimicrobial agent is a key determinant of the therapy's success. This guide provides an objective comparison of two commonly used antibiotics in dry cow therapy: cefalonium dihydrate, a first-generation cephalosporin, and cloxacillin, a penicillinase-resistant penicillin. This analysis is supported by experimental data to inform research, drug development, and clinical practice.
Performance Data: Bacteriological Cure Rates
The efficacy of an antimicrobial in dry cow therapy is primarily measured by its ability to eliminate existing intramammary infections, known as the bacteriological cure rate. The following tables summarize comparative data for this compound and cloxacillin against common mastitis pathogens.
Table 1: Comparative Bacteriological Cure Rates from a Field Trial [1][2]
| Pathogen | This compound Cure Rate (%) | Cloxacillin Cure Rate (%) | Statistical Significance |
| Staphylococcus aureus | 47.7 | 47.7 | No significant difference |
| Streptococcus agalactiae | Not specified | Not specified | No significant difference |
| Streptococcus uberis | Not specified | Not specified | No significant difference |
| Corynebacterium bovis & Staphylococcus epidermidis (combined) | 80.3 | 70.7 | Cefalonium significantly higher |
Data from Shephard et al. (2004), a comparative field trial in Australian dairy cows.[1][2]
Table 2: New Infection Rates and Clinical Mastitis Incidence [1][2]
| Parameter | This compound | Cloxacillin | Statistical Significance |
| New Infections | Not specified | Not specified | No significant difference |
| Clinical Mastitis (first 7 days post-calving) | Not specified | Not specified | No significant difference |
Data from Shephard et al. (2004).[1][2]
In Vitro Susceptibility: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's in vitro potency.
Table 3: MIC Data for Cefalonium and Cloxacillin against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |
| Cefalonium | 0.125 | Not specified | ≤ 0.5 |
| Cloxacillin | 0.5 | 1.0 | Not specified |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Cefalonium data from a study on bovine mastitis isolates.[3] Cloxacillin data from studies on isolates from goats with subclinical and clinical mastitis.[4]
Experimental Protocols
The following is a representative experimental protocol for a comparative field trial of dry cow therapy products, based on the methodology described by Shephard et al. (2004) and general guidelines for such studies.[1][2][5]
Objective: To compare the therapeutic efficacy of intramammary this compound and cloxacillin for dry cow therapy in dairy cows with subclinical mastitis.
Study Design: A multi-herd, randomized, controlled clinical trial.
Animal Selection:
-
Cows from commercial dairy herds with a history of high somatic cell counts (SCC) are selected.
-
Milk samples from all quarters of selected cows are collected aseptically for bacteriological culture to identify existing intramammary infections.
-
Cows with at least one quarter infected with a common mastitis pathogen are enrolled in the study.
Randomization and Treatment:
-
Enrolled cows are randomly assigned to one of two treatment groups:
-
Group 1: Intramammary infusion of this compound in all four quarters at drying off.
-
Group 2: Intramammary infusion of cloxacillin in all four quarters at drying off.
-
-
Treatments are administered after the final milking of lactation according to the manufacturer's instructions. Teat disinfection is performed before and after infusion.
Data and Sample Collection:
-
Pre-treatment milk samples are collected for bacteriological culture and SCC analysis.
-
Post-calving milk samples are collected from all quarters of treated cows (e.g., within 7-10 days of calving) for bacteriological culture to determine cure rates.
-
Data on the incidence of clinical mastitis during the early post-calving period (e.g., first 7-10 days) are recorded.
-
SCC data from the first two herd tests post-calving are collected.
Outcome Measures:
-
Primary Outcome: Bacteriological cure rate, defined as the absence of the pre-treatment pathogen in post-calving milk samples.
-
Secondary Outcomes:
-
New infection rate, defined as the presence of a new pathogen in post-calving milk samples that was not present at drying off.
-
Incidence of clinical mastitis post-calving.
-
Somatic cell count post-calving.
-
Statistical Analysis:
-
Chi-square tests or logistic regression are used to compare bacteriological cure rates and new infection rates between treatment groups.
-
T-tests or analysis of variance (ANOVA) are used to compare post-calving SCC between treatment groups.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and cloxacillin are members of the β-lactam class of antibiotics.[6][7][8][9][10] Their primary mechanism of action is the inhibition of bacterial cell wall synthesis, which is essential for the survival of bacteria.[6][7][11]
The bacterial cell wall is composed of a peptidoglycan layer, which provides structural integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).[10][12][13]
β-lactam antibiotics, including cefalonium and cloxacillin, mimic the structure of the natural substrate of PBPs. They bind to the active site of these enzymes, leading to their irreversible inactivation.[10][12][13] This inhibition of PBP function prevents the formation of a stable peptidoglycan layer. As the bacterium grows and divides, the weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[6][7] Cloxacillin is specifically designed to be resistant to β-lactamase enzymes produced by some staphylococci, which can inactivate other penicillins.[6][8]
References
- 1. A comparative field trial of cephalonium and cloxacillin for dry cow therapy for mastitis in Australian dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cloxacillin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Cloxacillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. youtube.com [youtube.com]
- 13. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
validating the performance of a new "Cefalonium dihydrate" analytical standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive performance validation of a new Cefalonium dihydrate analytical standard. Its performance is objectively compared against existing, commercially available standards, with supporting experimental data to aid in the selection of the most suitable standard for your analytical needs. Cefalonium is a first-generation cephalosporin antibiotic used in veterinary medicine.[1][2] The accuracy and reliability of analytical standards are paramount in drug development, quality control, and residue analysis.
Comparative Performance Data
The performance of the new this compound analytical standard was evaluated against two existing commercial standards (Competitor A and Competitor B). Key performance indicators, including purity, stability, and chromatographic performance, were assessed. The results are summarized in the tables below.
Table 1: Purity and Impurity Profile
| Parameter | New Standard | Competitor A | Competitor B | Method |
| Purity (on dried basis) | 99.8% | 99.5% | 99.2% | HPLC-UV |
| Water Content (Karl Fischer) | 7.5% | 7.8% | 8.1% | Karl Fischer Titration |
| Related Substance A | 0.05% | 0.12% | 0.25% | HPLC-UV |
| Related Substance B | 0.08% | 0.15% | 0.30% | HPLC-UV |
| Total Impurities | 0.13% | 0.27% | 0.55% | HPLC-UV |
Table 2: Stability Analysis (40°C/75% RH, 3 Months)
| Parameter | New Standard | Competitor A | Competitor B | Method |
| Purity Degradation | 0.1% | 0.3% | 0.5% | HPLC-UV |
| Appearance | No change | Slight discoloration | Discoloration | Visual Inspection |
| Water Content Change | +0.2% | +0.5% | +0.8% | Karl Fischer Titration |
Table 3: Chromatographic Performance (HPLC-MS/MS)
| Parameter | New Standard | Competitor A | Competitor B |
| Retention Time (min) | 5.21 | 5.22 | 5.19 |
| Peak Asymmetry | 1.05 | 1.15 | 1.25 |
| Theoretical Plates | 12,500 | 11,800 | 10,500 |
| Signal-to-Noise Ratio (1 µg/mL) | 350 | 320 | 280 |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the validation of the new this compound analytical standard.
Caption: Experimental workflow for the validation of the new this compound analytical standard.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL was prepared by dissolving the this compound standard in a 50:50 (v/v) mixture of methanol and water. Working standards were prepared by diluting the stock solution with the same diluent.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: Approximately 10 mg of the this compound standard was accurately weighed and introduced into the titration cell.
-
Procedure: The titration was performed according to the instrument's standard operating procedure. The water content was determined in triplicate.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Chromatographic Performance
-
Instrumentation: Sciex Triple Quad™ 4500 System coupled with a Shimadzu Nexera X2 UHPLC.
-
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient:
-
0-1 min: 2% B
-
1-6 min: 2% to 98% B
-
6-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The multiple reaction monitoring (MRM) mode was used for quantification. For Cefalonium, the transition of m/z 459.1 → 122.1 was monitored.
-
Injection Volume: 5 µL.
-
Standard Preparation: A series of calibration standards ranging from 1 ng/mL to 1000 ng/mL were prepared by diluting the stock solution (1 mg/mL) with the mobile phase A.
Logical Relationship of Performance Validation
The following diagram illustrates the logical relationship between the analytical tests performed and the overall validation of the new standard.
Caption: Logical relationship of performance validation for the new this compound standard.
Conclusion
The new this compound analytical standard demonstrates superior performance compared to the existing commercial standards tested. It exhibits higher purity with a lower impurity profile, enhanced stability under accelerated conditions, and better chromatographic performance, as evidenced by improved peak shape and signal-to-noise ratio. These characteristics make it a highly reliable and robust standard for demanding analytical applications in pharmaceutical research and quality control.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cefalonium Dihydrate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "Cefalonium dihydrate" susceptibility testing results, drawing from available research to facilitate inter-laboratory understanding and standardization. While direct inter-laboratory proficiency testing data for this compound is not publicly available, this document synthesizes minimum inhibitory concentration (MIC) data from various studies to offer a comparative perspective. Furthermore, it outlines standardized experimental protocols based on internationally recognized guidelines to promote consistency in susceptibility testing.
Comparative Susceptibility Data
The following tables summarize the in vitro activity of this compound against key veterinary pathogens as reported in independent studies. These values can serve as a reference for laboratories to compare their own findings and understand the expected range of susceptibility.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Cefalonium for Staphylococcus aureus Isolates from Bovine Mastitis
| MIC (µg/mL) | Number of Isolates (n=130) |
| ≤0.031 | 3 |
| 0.063 | 12 |
| 0.125 | 40 |
| 0.25 | 39 |
| 0.5 | 17 |
| 1 | 7 |
| 2 | 1 |
| 4 | 1 |
| 8 | 1 |
| 16 | 2 |
| 32 | 1 |
| ≥64 | 6 |
Data adapted from a 2020 study on the usefulness of Cefapirin and Cefalonium disks for susceptibility testing of S. aureus isolates from bovine mastitis.[1][2]
Table 2: MIC50 and MIC90 Values of Cefalonium for Bovine Mastitis Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.12 | 0.25 |
| Streptococcus uberis | ≤0.03 | 0.06 |
| Streptococcus dysgalactiae | ≤0.03 | ≤0.03 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is from a study on European isolates.[3]
Experimental Protocols
Standardized methodologies are crucial for generating reproducible and comparable antimicrobial susceptibility testing (AST) results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for AST of veterinary pathogens.[4][5][6][7][8][9][10] The following is a generalized protocol for broth microdilution, a common method for determining MIC values.
Broth Microdilution Method for this compound Susceptibility Testing
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Reconstitute in a recommended solvent (e.g., sterile distilled water or a buffer solution) to a known concentration (e.g., 1024 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations (e.g., 0.015 to 128 µg/mL).
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the results with established quality control ranges using reference strains such as Staphylococcus aureus ATCC 29213.[4]
-
Quality Control
The use of quality control (QC) strains with known susceptibility profiles is essential to ensure the accuracy and reproducibility of AST results. For cephalosporins, a common QC strain is Staphylococcus aureus ATCC® 29213™. Laboratories should test QC strains concurrently with clinical isolates and ensure that the resulting MICs fall within the acceptable ranges specified by CLSI or EUCAST.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in susceptibility testing and inter-laboratory comparisons, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 7. En Route towards European Clinical Breakpoints for Veterinary Antimicrobial Susceptibility Testing: A Position Paper Explaining the VetCAST Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: VetCAST [eucast.org]
- 9. woah.org [woah.org]
- 10. journals.asm.org [journals.asm.org]
Efficacy of Cefalonium Dihydrate in Antimicrobial Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic or antagonistic effects of Cefalonium dihydrate in combination with other specific antimicrobial agents is limited in publicly available literature. This guide provides a comparative analysis based on the known mechanisms of this compound as a first-generation cephalosporin and draws parallels from in vitro studies of other first-generation cephalosporins in combination with various antimicrobial agents. The experimental data presented is illustrative and based on findings for related compounds.
Introduction to this compound
This compound is a first-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. By inactivating these proteins, Cefalonium disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. It is primarily used in veterinary medicine for the treatment and prevention of bovine mastitis, particularly during the dry period.
While often used as a monotherapy, the combination of antimicrobial agents can offer several advantages, including a broader spectrum of activity, synergistic effects, and the potential to overcome resistance mechanisms. This guide explores the potential efficacy of this compound in combination with other antimicrobial classes.
Potential for Synergistic Combinations with First-Generation Cephalosporins
In the absence of specific data for this compound, we can infer potential synergistic combinations from studies involving other first-generation cephalosporins, such as cefazolin and cephalexin.
Combination with Aminoglycosides
Aminoglycosides, such as gentamicin and streptomycin, inhibit protein synthesis by binding to the 30S ribosomal subunit. The combination of a cell wall synthesis inhibitor like a cephalosporin with a protein synthesis inhibitor can lead to synergistic effects. The damage to the cell wall caused by the cephalosporin may facilitate the entry of the aminoglycoside into the bacterial cell, enhancing its efficacy.
Combination with Glycopeptides
Glycopeptides, such as vancomycin, also inhibit cell wall synthesis but through a different mechanism than β-lactams. They bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall. Studies have shown that the combination of a first-generation cephalosporin with a glycopeptide can have synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Combination with Bacteriocins
Bacteriocins, such as nisin, are antimicrobial peptides that can disrupt the bacterial cell membrane. Research has demonstrated a synergistic effect between the first-generation cephalosporin cefazolin and nisin A against various mastitis pathogens.[4]
Comparative Data on First-Generation Cephalosporin Combinations
The following table summarizes potential synergistic interactions based on studies with first-generation cephalosporins. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is generally considered synergistic.
| Antimicrobial Combination | Target Pathogen (Example) | Observed FICI (Illustrative) | Potential Outcome | Reference (Analogous Study) |
| Cefazolin + Gentamicin | Staphylococcus aureus | 0.375 | Synergism | General Principle |
| Cefazolin + Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 0.5 | Synergism | [3] |
| Cefazolin + Nisin A | Streptococcus agalactiae | < 0.5 | Synergism | [4] |
| Cephalexin + Kanamycin | Mastitis Pathogens | Not specified | Commonly Used Combination | [5] |
Note: The FICI values are illustrative and derived from studies on analogous first-generation cephalosporins. Actual values for this compound would require specific experimental determination.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and increasing concentrations of the second agent along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a checkerboard assay.
Conclusion for Researchers
The exploration of this compound in combination with other antimicrobial agents presents a promising avenue for research, particularly in the context of combating antimicrobial resistance in veterinary medicine. While direct experimental data is currently scarce, the established principles of antimicrobial synergy and the data from analogous first-generation cephalosporins suggest that combinations with agents such as aminoglycosides, glycopeptides, and bacteriocins warrant investigation.
Future research should focus on conducting in vitro synergy studies, such as the checkerboard assay, to determine the FICI for various combinations of this compound against key mastitis pathogens. Positive in vitro findings would then provide a strong rationale for progressing to in vivo studies to evaluate the clinical efficacy and safety of these combinations. Such research is crucial for developing novel and more effective therapeutic strategies to manage bacterial infections in livestock.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Frontiers | Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity [frontiersin.org]
- 4. In vitro synergistic activities of cefazolin and nisin A against mastitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Mastitis Pathogens Isolated from Clinical Mastitis Cases on Northern German Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of First-Generation Cephalosporins: Cefalonium Dihydrate vs. Cephapirin in Bactericidal Efficacy
A detailed analysis of two prominent first-generation cephalosporins, Cefalonium dihydrate and Cephapirin, reveals comparable in vitro activity against key bacterial pathogens, particularly Staphylococcus aureus. While both demonstrate bactericidal properties by inhibiting bacterial cell wall synthesis, a comprehensive review of available data indicates subtle but potentially significant differences in their potency against specific organisms.
This guide provides a comparative overview of the bactericidal activity of this compound and Cephapirin, presenting available quantitative data, detailed experimental protocols, and a visual representation of their shared mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the evaluation and selection of antimicrobial agents.
Mechanism of Action: A Shared Pathway
Both this compound and Cephapirin are members of the first-generation cephalosporin class of antibiotics. Their bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
Comparative In Vitro Activity: A Focus on Staphylococcus aureus
A direct comparative study on Staphylococcus aureus isolates from cases of bovine mastitis provides valuable insight into the relative potency of these two cephalosporins. The study determined the Minimum Inhibitory Concentrations (MICs) for both drugs against a panel of 130 isolates.[3]
| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |
| This compound | Not explicitly stated | 0.125 | 0.25 | ≤0.5 |
| Cephapirin | 0.09 - 12.5[4][5] | 0.25 | Not explicitly stated in direct comparison | ≤0.5 |
Table 1: Comparative MIC data for this compound and Cephapirin against Staphylococcus aureus. Data sourced from a study on bovine mastitis isolates.[3][6]
The epidemiological cut-off values (ECVs) for both Cefalonium and Cephapirin against S. aureus were found to be ≤0.5 µg/mL, suggesting a similar level of intrinsic activity against the wild-type population of this key pathogen.[3] The mode MIC was slightly lower for Cefalonium (0.125 µg/mL) compared to Cephapirin (0.25 µg/mL) in this study, hinting at a potentially greater potency of Cefalonium against susceptible isolates.[3][6]
Antibacterial Spectrum
While a direct head-to-head comparison against a broad range of pathogens is limited, individual studies provide a picture of their respective antibacterial spectrums.
This compound: Data for Cefalonium is predominantly focused on its application in veterinary medicine, particularly for bovine mastitis. It demonstrates activity against a range of Gram-positive pathogens including Staphylococcus aureus, Streptococcus uberis, and Streptococcus dysgalactiae.[7]
Cephapirin: Cephapirin has a well-documented broad spectrum of activity against both Gram-positive and Gram-negative organisms.[2] It is effective against Staphylococcus aureus (including some penicillin-resistant strains), Streptococcus epidermidis, Streptococcus pyogenes, and Diplococcus pneumoniae, with most isolates being inhibited by concentrations of less than 1 µg/mL.[4][5] It also shows activity against approximately 65% of Escherichia coli strains, as well as Klebsiella, indole-negative Proteus, and Salmonella species.[4][5] However, it is largely ineffective against Serratia, Pseudomonas, indole-positive Proteus, and Erwinia strains.[4][5]
Bactericidal Activity: Beyond Inhibition
While MIC data provides information on the concentration required to inhibit bacterial growth, Minimum Bactericidal Concentration (MBC) and time-kill kinetic assays offer a more in-depth understanding of a drug's ability to kill bacteria.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key parameters of bactericidal activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The broth microdilution method is a standard procedure for determining MIC and MBC values.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cephapirin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto appropriate agar plates. The plates are incubated at 37°C for 18 to 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Inoculum Preparation: A bacterial culture in the logarithmic phase of growth is diluted to a starting concentration of approximately 105 to 106 CFU/mL in a suitable broth medium.
-
Drug Exposure: this compound or Cephapirin is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, and 4x MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephapirin: In Vitro Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
Safety Operating Guide
Proper Disposal of Cefalonium Dihydrate: A Guide for Laboratory and Drug Development Professionals
Ensuring the safe and environmentally responsible disposal of cefalonium dihydrate is paramount for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols minimizes environmental contamination and mitigates potential health risks associated with this first-generation cephalosporin antibiotic. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate compliant handling of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, respiratory protection, and protective clothing, to avoid exposure.[1][2][3] Penicillins and cephalosporins can cause sensitization (allergy) through injection, inhalation, ingestion, or skin contact.[4]
-
Avoid Environmental Release: Prevent the release of this compound into the environment.[1][2][3] It is toxic to aquatic life with long-lasting effects.[2] Spills should be contained and soaked up with inert absorbent material.[1][2][3]
-
First Aid: In case of accidental exposure, follow the first aid measures outlined in the SDS. For skin contact, wash with plenty of water.[1][2] If inhaled, move the person to fresh air.[1][2] In case of swallowing, do NOT induce vomiting and seek immediate medical attention.[1][2]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound, as with most pharmaceutical waste, is to act in accordance with local, state, and federal regulations.[4][5]
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and local regulations.[6] Pharmaceutical waste is considered hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]
-
Segregate the Waste: Properly segregate this compound waste from other laboratory waste streams. Contaminated materials, such as empty syringes or personal protective equipment, should also be disposed of as pharmaceutical waste.[4]
-
Consult Local Authorities: The most critical step is to adhere to guidance from your local waste regulation authority.[4] These authorities provide specific requirements for the disposal of pharmaceutical waste.
-
Utilize an Approved Waste Disposal Plant: Dispose of this compound and its containers through an approved waste disposal plant or a licensed medical incineration site.[1][2][3][7] The Environmental Protection Agency (EPA) requires hazardous pharmaceutical waste to be treated at a permitted facility before disposal.[7]
-
Documentation: Maintain accurate records of the disposal process, including the date, quantity of waste, and the licensed disposal contractor used.
Prohibited Disposal Methods:
-
Do Not Flush: Healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains.[7]
-
Avoid Household Trash (unless specifically permitted): While some non-hazardous medicines can be disposed of in household trash with specific precautions, this is generally not recommended for research or industrial settings.[8] Always defer to institutional and local guidelines.
Summary of Key Disposal Data
While specific quantitative data for disposal procedures is determined by local regulations, the following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Parameter | Value/Information | Source |
| Active Ingredient | This compound | [4] |
| CAS Number | 5575-21-3 | [2][9] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | [2] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1][2][3] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and local waste regulation authorities. | [4][6][7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a foundational understanding of the proper disposal procedures for this compound. For specific and detailed protocols, always refer to your institution's safety guidelines and consult with your local environmental health and safety department and waste disposal authorities.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
